Arisugacin H
描述
Structure
3D Structure
属性
分子式 |
C29H36O9 |
|---|---|
分子量 |
528.6 g/mol |
IUPAC 名称 |
[(1S,2S,3S,5R,7R,10R)-1,3,7-trihydroxy-14-(4-methoxyphenyl)-2,6,6,10-tetramethyl-16-oxo-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-5-yl] acetate |
InChI |
InChI=1S/C29H36O9/c1-16(30)36-23-14-22(31)27(5)28(33,25(23,2)3)12-11-26(4)29(27,34)15-19-21(38-26)13-20(37-24(19)32)17-7-9-18(35-6)10-8-17/h7-10,13,22-23,31,33-34H,11-12,14-15H2,1-6H3/t22-,23+,26+,27-,28+,29+/m0/s1 |
InChI 键 |
IEHWJHMZQDRWLL-SAQJKEKHSA-N |
手性 SMILES |
CC(=O)O[C@@H]1C[C@@H]([C@]2([C@](C1(C)C)(CC[C@@]3([C@@]2(CC4=C(O3)C=C(OC4=O)C5=CC=C(C=C5)OC)O)C)O)C)O |
规范 SMILES |
CC(=O)OC1CC(C2(C(C1(C)C)(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC=C(C=C5)OC)O)C)O)C)O |
同义词 |
arisugacin H |
产品来源 |
United States |
Foundational & Exploratory
Arisugacin H: A Technical Overview of its Discovery and Isolation from Penicillium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arisugacin H is a member of the arisugacin family of meroterpenoids, complex natural products produced by fungi of the genus Penicillium. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, with a focus on the available scientific data and experimental methodologies. This compound was first reported as part of a series of related compounds (Arisugacins C-H) isolated from a mutant strain of Penicillium sp. FO-4259-11.[1][2] This strain was originally identified as a producer of Arisugacins A and B, which are potent and selective inhibitors of acetylcholinesterase (AChE).[3][4] In contrast to some of its analogues, this compound has not demonstrated significant inhibitory activity against AChE.[1][2]
Discovery of this compound
The discovery of this compound was the result of a targeted screening program for novel acetylcholinesterase inhibitors from microbial sources. The producing organism, Penicillium sp. FO-4259, was initially found to produce Arisugacins A and B.[4] Subsequent research on a mutant strain, designated FO-4259-11, led to the identification and isolation of a new series of related metabolites, which included Arisugacins C, D, E, F, G, and H.[1][2] This discovery highlights the potential of microbial strain improvement and detailed chemical analysis of culture broths to uncover novel chemical diversity.
Physicochemical and Biological Properties
Detailed physicochemical and spectroscopic data for this compound are limited in the publicly available literature, with the primary data likely contained within the full research article by Otoguro et al. (2000) in The Journal of Antibiotics, which was not accessible in its entirety for this review. However, the available information is summarized below.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C29H36O9 | Commercial Supplier Data |
| Molecular Weight | 528.59 g/mol | Commercial Supplier Data |
| Biological Activity | No inhibition of Acetylcholinesterase (AChE) at 100 µM | [1][2] |
Note: Detailed spectroscopic data such as 1H NMR, 13C NMR, UV-Vis, and mass spectrometry for this compound are not available in the reviewed literature.
Experimental Protocols
While the specific, detailed experimental protocols for the fermentation, isolation, and purification of this compound from the full primary literature could not be accessed, a generalized methodology can be inferred based on standard practices in mycology and natural product chemistry for the isolation of fungal metabolites.
Fungal Strain and Fermentation
-
Producing Organism: A mutant strain of Penicillium sp. FO-4259, designated FO-4259-11.[1][2]
-
Culture Medium: Fungal cultivation would typically be carried out in a liquid nutrient-rich medium. Common media for Penicillium species include Potato Dextrose Broth (PDB) or Czapek-Dox broth, often supplemented with yeast extract or other growth factors to enhance secondary metabolite production.
-
Fermentation Conditions: The fermentation would be conducted in shake flasks or a bioreactor under controlled conditions of temperature (typically 25-30°C), pH, and aeration for a specific duration to allow for optimal growth and production of the arisugacins.
Extraction of Metabolites
-
Harvesting: After the fermentation period, the culture broth would be separated from the fungal mycelia by filtration or centrifugation.
-
Extraction: The culture filtrate would then be subjected to solvent extraction with an immiscible organic solvent such as ethyl acetate or chloroform to partition the secondary metabolites from the aqueous broth. The mycelia may also be extracted separately with a solvent like acetone or methanol to recover any intracellular compounds. The organic extracts would then be combined and concentrated under reduced pressure.
Isolation and Purification
-
Chromatography: The crude extract would be subjected to a series of chromatographic techniques to separate the individual compounds. This multi-step process would likely involve:
-
Initial Fractionation: Column chromatography using a stationary phase like silica gel with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate the extract into fractions of increasing polarity.
-
Further Purification: The fractions containing the arisugacins would be further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a mobile phase gradient of water and acetonitrile or methanol.
-
-
Compound Identification: The purity of the isolated compounds would be assessed by analytical HPLC and their structures, including that of this compound, would be determined using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D).
Visualizations
Experimental Workflow for this compound Discovery and Isolation
Caption: Generalized workflow for the discovery and isolation of this compound.
Logical Relationship of Arisugacin Compounds
Caption: Relationship between Penicillium strains and the produced Arisugacin compounds.
Conclusion
This compound is a structurally interesting natural product discovered from a mutant strain of Penicillium sp. FO-4259. Unlike its congeners, Arisugacins A, B, C, and D, this compound does not exhibit significant acetylcholinesterase inhibitory activity. The lack of detailed, publicly available experimental protocols and physicochemical data for this compound underscores the importance of accessing full primary research articles for in-depth scientific understanding. Further research would be necessary to fully characterize this compound and to explore any other potential biological activities it may possess.
References
- 1. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11. | Semantic Scholar [semanticscholar.org]
- 3. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Arisugacin H
For Researchers, Scientists, and Drug Development Professionals
Arisugacin H is a meroterpenoid natural product that belongs to a class of potent and selective acetylcholinesterase (AChE) inhibitors.[1] Isolated from a mutant strain of the fungus Penicillium sp. FO-4259-11, it is structurally related to the well-characterized Arisugacins A and B.[1] This guide provides a detailed overview of the chemical structure, stereochemistry, and the experimental basis for their determination, targeting professionals in the fields of medicinal chemistry, natural product synthesis, and drug development.
Chemical Structure and Stereochemistry
The core chemical scaffold of the arisugacins is a complex, fused heterocyclic system. While the initial isolation of Arisugacins C through H, including this compound, was reported, detailed structural elucidation in the primary literature has focused on the more biologically active congeners. Based on the reported structural relationship to Arisugacins A and B, this compound possesses a meroterpenoid structure, characterized by a polyketide-derived aromatic portion and a terpenoid-derived moiety.
The definitive stereochemistry of the arisugacin core in related compounds has been established through extensive NMR studies and total synthesis efforts. For instance, Arisugacin A has a defined absolute stereochemistry of (4aR,6aR,12aS,12bS). Given that this compound is a related metabolite from the same fungal strain, it is highly probable that it shares the same core stereochemical configuration. However, without the specific structural data for this compound from the primary literature, its precise structure, including the nature and position of its substituents that differentiate it from other arisugacins, remains to be definitively presented here.
Quantitative Data
Quantitative data for this compound, such as specific rotation and detailed NMR spectroscopic data, are essential for its unambiguous identification and for guiding synthetic efforts. This information is contained within the primary literature that first reported its discovery.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C29H36O9 |
| Molecular Weight | 528.59 |
| ¹H NMR (CDCl₃) | Data not available in the searched resources. |
| ¹³C NMR (CDCl₃) | Data not available in the searched resources. |
| Specific Rotation [α]D | Data not available in the searched resources. |
Note: The molecular formula and weight are based on available database information. Detailed NMR data requires access to the primary publication.
Experimental Protocols
The elucidation of the structure and stereochemistry of complex natural products like this compound relies on a combination of spectroscopic and synthetic methodologies.
Isolation and Purification
The arisugacins, including H, were isolated from the culture broth of a mutant strain of Penicillium sp. FO-4259-11.[1] A general protocol for the isolation of such fungal metabolites involves:
-
Fermentation: Culturing the producing fungal strain in a suitable liquid medium to promote the biosynthesis of the desired compounds.
-
Extraction: Separation of the mycelia from the culture broth by filtration. The broth is then extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites.
-
Chromatography: The crude extract is subjected to a series of chromatographic techniques for purification. This typically includes:
-
Silica gel column chromatography.
-
Preparative thin-layer chromatography (TLC).
-
High-performance liquid chromatography (HPLC), often using a reversed-phase column (e.g., C18) with a methanol-water or acetonitrile-water gradient.
-
Structure Elucidation
The determination of the planar structure and relative stereochemistry of the arisugacins is achieved primarily through nuclear magnetic resonance (NMR) spectroscopy. Key experiments include:
-
¹H NMR: To identify the proton environments, their multiplicities (splitting patterns), and coupling constants, which provide information about the connectivity of protons.
-
¹³C NMR: To determine the number of unique carbon atoms and their chemical environments (e.g., carbonyl, aromatic, aliphatic).
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations and map out spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton attachments.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is critical for deducing the relative stereochemistry of the molecule.
-
The absolute stereochemistry is often determined by X-ray crystallography of a suitable crystalline derivative or by total synthesis starting from chiral precursors of known configuration.
Logical Workflow for Structure Elucidation
The logical flow for determining the structure of a novel natural product like this compound is outlined below.
Caption: Workflow for the structure elucidation of this compound.
Conclusion
References
Arisugacin H and Acetylcholinesterase: A Review of the Evidence
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Arisugacin H, a member of the arisugacin family of meroterpenoids isolated from Penicillium species, has been investigated for its potential to inhibit acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease. However, contrary to some commercial representations, the primary scientific literature indicates that this compound does not exhibit significant inhibitory activity against acetylcholinesterase. This guide provides a comprehensive review of the available data, clarifies the existing discrepancy, and details the structure-activity relationships within the arisugacin family that underpin the observed differences in AChE inhibition. We present a summary of the inhibitory activities of various arisugacins, the experimental protocols used for their evaluation, and a discussion of the proposed mechanism of action for the active compounds in this family, notably Arisugacin A.
Acetylcholinesterase Inhibition by the Arisugacin Family: A Tale of Potency and Inactivity
The arisugacins are a group of structurally related natural products that have garnered interest for their biological activities. Initial studies on Arisugacins A and B revealed them to be potent and highly selective inhibitors of acetylcholinesterase[1][2]. Subsequent investigations into other members of this family, including this compound, have provided crucial insights into the structural requirements for AChE inhibition.
A key study on arisugacins C, D, E, F, G, and H, isolated from a mutant strain of Penicillium sp. FO-4259, demonstrated a significant variation in their ability to inhibit AChE. While Arisugacins C and D showed micromolar inhibitory activity, Arisugacins E, F, G, and H did not inhibit acetylcholinesterase at concentrations up to 100 μM[3]. This finding is critical as it establishes this compound as being inactive against its putative target under the tested conditions.
The potent activity of Arisugacins A and B, with IC50 values in the nanomolar range, stands in stark contrast to the inactivity of this compound[1]. This highlights a pronounced structure-activity relationship (SAR) within this compound class, which will be explored in subsequent sections.
Data Presentation: Inhibitory Activity of Arisugacins against Acetylcholinesterase
The following table summarizes the reported 50% inhibitory concentrations (IC50) of various arisugacins against acetylcholinesterase, illustrating the significant differences in their potencies.
| Compound | IC50 Value (AChE) | Source |
| Arisugacin A | 1.0 - 25.8 nM | [1] |
| Arisugacin B | 1.0 - 25.8 nM | [1] |
| Arisugacin C | 2.5 µM | [3] |
| Arisugacin D | 3.5 µM | [3] |
| Arisugacin E | > 100 µM | [3] |
| Arisugacin F | > 100 µM | [3] |
| Arisugacin G | > 100 µM | [3] |
| This compound | > 100 µM | [3] |
The Potent Inhibitor: Proposed Mechanism of Arisugacin A
While this compound is inactive, the mechanism of its potent analogue, Arisugacin A, has been explored through computational studies. These studies suggest that Arisugacin A acts as a dual binding site, covalent inhibitor of AChE[4]. This proposed mechanism is unique as Arisugacin A lacks a quaternizable nitrogen atom, which is a common feature in many AChE inhibitors that interact with the catalytic anionic site (CAS) of the enzyme[4].
The proposed binding mode of Arisugacin A involves interactions with both the catalytic active site and the peripheral anionic site (PAS) of AChE[4]. The CDE-ring system of Arisugacin A is thought to engage in π-π stacking interactions with key aromatic residues in the active site gorge, such as Trp84 and Phe330[4]. Furthermore, the α-pyrone D-ring is suggested to be crucial for its inhibitory activity, potentially forming hydrogen bonds with amino acid residues at the active site[4]. The dimethoxyaryl group is believed to interact with the PAS, which could also inhibit the pro-aggregating action of AChE on amyloid-β peptides[4].
Caption: Proposed dual binding site inhibition of AChE by Arisugacin A.
Experimental Protocols for Acetylcholinesterase Inhibition Assay
The determination of the AChE inhibitory activity of the arisugacins was performed using an in vitro screening method. The general principles of this assay are outlined below.
Principle
The assay measures the activity of acetylcholinesterase by monitoring the hydrolysis of a substrate, typically acetylthiocholine. The product of this reaction, thiocholine, reacts with a chromogenic reagent, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product (5-thio-2-nitrobenzoate) which can be quantified spectrophotometrically at a wavelength of 412 nm. The presence of an AChE inhibitor reduces the rate of this colorimetric reaction.
Workflow
Caption: General workflow for the in vitro acetylcholinesterase inhibition assay.
Reagents and Buffers
-
Enzyme: Acetylcholinesterase (from a specified source, e.g., electric eel or human recombinant)
-
Substrate: Acetylthiocholine iodide
-
Chromogen: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Buffer: Phosphate buffer (e.g., 50 mM, pH 8.0)
-
Test Compounds: Arisugacins dissolved in a suitable solvent (e.g., DMSO)
Procedure
-
A solution of acetylcholinesterase is pre-incubated with various concentrations of the test compound (e.g., this compound) or the vehicle (as a control) for a specified period at a controlled temperature.
-
The enzymatic reaction is initiated by the addition of the substrate (acetylthiocholine) and DTNB.
-
The change in absorbance at 412 nm is measured over time using a spectrophotometer.
-
The rate of reaction is calculated from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Structure-Activity Relationship (SAR) and the Inactivity of this compound
The significant difference in AChE inhibitory activity between Arisugacin A and this compound can be attributed to specific structural features. While the exact structure of this compound is not as widely published as that of Arisugacin A, the SAR studies on the arisugacin family suggest that modifications to the core structure can lead to a dramatic loss of activity.
The potent inhibitory activity of Arisugacin A is thought to depend on the integrity of its complex polycyclic structure, particularly the α-pyrone D-ring and the CDE-ring system[4]. It is likely that this compound possesses structural modifications in these critical regions that prevent effective binding to the active site of acetylcholinesterase.
Caption: Structure-activity relationship in the arisugacin family.
Conclusion
References
- 1. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (+)-Arisugacin A - Computational evidence of a dual binding site covalent inhibitor of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure-Activity Relationship of Arisugacin H and its Analogs as Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arisugacins are a family of meroterpenoid natural products isolated from the fungus Penicillium sp. that have garnered significant interest due to their potent and selective inhibition of acetylcholinesterase (AChE). This enzyme is a key target in the therapeutic management of Alzheimer's disease, as its inhibition can lead to an increase in the levels of the neurotransmitter acetylcholine in the brain, thereby alleviating some of the cognitive symptoms of the disease. Among this family, Arisugacin H, produced by Penicillium sp. FO-4260, and its structural relatives provide a valuable scaffold for understanding the molecular interactions required for potent AChE inhibition.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its naturally occurring analogs, details the experimental protocols for assessing their activity, and visualizes the underlying biochemical pathways.
Structure-Activity Relationship of Arisugacins
The SAR of the arisugacin family has been primarily elucidated through the comparison of the naturally occurring analogs, Arisugacins A through H. These compounds share a common pentacyclic core but differ in their oxygenation and substitution patterns. Their varied inhibitory activities against acetylcholinesterase offer crucial insights into the structural features essential for potent inhibition.
Core Structural Features
The arisugacin scaffold is a complex polycyclic structure. Arisugacins A and B, the most potent inhibitors in the series, possess a pyrano[4,3-b]pyran-based pentacyclic core.[2] The key to their high affinity for AChE is believed to lie in the specific arrangement of their functional groups, which allows for precise interactions within the active site of the enzyme.
Analysis of Naturally Occurring Analogs
A comparative analysis of the AChE inhibitory activity of Arisugacins A-H reveals several key SAR trends:
-
The Aromatic Side Chain: Arisugacin A, featuring a 3,4-dimethoxyphenyl group, and Arisugacin B, with a 4-methoxyphenyl group, are the most potent inhibitors, with IC50 values in the nanomolar range.[3] This suggests that an electron-rich aromatic moiety is crucial for high-affinity binding, likely through π-π stacking interactions with aromatic residues in the active site gorge of AChE.
-
The α,β-Unsaturated Lactone: The presence of the α,β-unsaturated lactone in ring E appears to be important for activity. Arisugacins C and D, which have a saturated lactone ring, exhibit significantly reduced potency, with IC50 values in the micromolar range.[4]
-
Hydroxylation Pattern: The presence and stereochemistry of hydroxyl groups on the polycyclic core are critical. The specific diol configuration in Arisugacins A and B is thought to contribute to their potent activity through hydrogen bonding interactions with the enzyme.
-
Overall Rigidity and Conformation: The rigid pentacyclic structure of the arisugacins likely pre-organizes the key binding functionalities in an optimal conformation for interaction with the AChE active site.
Quantitative SAR Data
The following table summarizes the available quantitative data for the AChE inhibitory activity of naturally occurring arisugacins.
| Compound | R1 | R2 | IC50 (AChE) | Reference |
| Arisugacin A | OCH3 | H | 1.0 - 25.8 nM | [3] |
| Arisugacin B | H | H | 1.0 - 25.8 nM | [3] |
| Arisugacin C | - | - | 2.5 µM | [4] |
| Arisugacin D | - | - | 3.5 µM | [4] |
| Arisugacin E | - | - | > 100 µM | [4] |
| Arisugacin F | - | - | > 100 µM | [4] |
| Arisugacin G | - | - | > 100 µM | [4] |
| This compound | - | - | > 100 µM | [4] |
Note: The exact structures of Arisugacins C-H beyond their core differences from A and B are complex and are detailed in the cited literature. The table highlights the significant drop in potency with modifications to the core structure found in Arisugacins A and B.
Experimental Protocols
The determination of the AChE inhibitory activity of this compound and its analogs is typically performed using a colorimetric method originally developed by Ellman.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Principle:
This assay measures the activity of acetylcholinesterase by monitoring the formation of thiocholine, which is produced when the enzyme hydrolyzes acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The presence of an AChE inhibitor will reduce the rate of this colorimetric reaction.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound and analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add:
-
Phosphate buffer
-
A solution of the test compound at various concentrations (or solvent for control)
-
DTNB solution
-
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per unit time) for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.
-
Signaling Pathway and Experimental Workflow
Acetylcholinesterase Catalytic Mechanism and Inhibition
The catalytic mechanism of acetylcholinesterase involves a catalytic triad of serine, histidine, and glutamate residues in its active site. The enzyme hydrolyzes acetylcholine in a two-step process involving the formation of a transient acyl-enzyme intermediate. Inhibitors like the arisugacins bind to the active site and prevent the substrate from accessing the catalytic triad, thereby blocking the hydrolysis of acetylcholine.
Caption: Acetylcholinesterase inhibition by this compound.
Experimental Workflow for SAR Studies
The process of conducting a structure-activity relationship study for this compound analogs involves a systematic workflow from compound synthesis to biological evaluation.
Caption: Workflow for this compound SAR studies.
Conclusion
The arisugacin family of natural products, with this compound as a key member, represents a promising scaffold for the development of novel acetylcholinesterase inhibitors. The structure-activity relationship studies, primarily based on the naturally occurring analogs, have highlighted the critical importance of the aromatic side chain, the α,β-unsaturated lactone, and the specific hydroxylation pattern for potent AChE inhibition. While comprehensive SAR studies on synthetic analogs of this compound are currently limited in the public domain, the existing data provides a strong foundation for future drug discovery efforts. The detailed experimental protocols and understanding of the underlying biochemical pathways outlined in this guide are intended to facilitate further research and development in this important therapeutic area.
References
- 1. Convergent synthesis of arisugacin skeletons and their acetylcholinesterase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Arisugacin H: A Technical Guide to its Natural Origin and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arisugacin H is a member of the arisugacin family of meroterpenoids, natural products that have garnered significant interest within the scientific community due to their potent and selective inhibition of acetylcholinesterase (AChE). This property positions them as promising scaffolds for the development of therapeutics for neurodegenerative diseases such as Alzheimer's disease. This technical guide provides an in-depth exploration of the natural source of this compound and its putative biosynthetic pathway, offering valuable insights for researchers engaged in natural product chemistry, fungal biotechnology, and drug discovery.
Natural Source of this compound
This compound is a secondary metabolite produced by filamentous fungi of the genus Penicillium. Specifically, it has been isolated from the culture broth of Penicillium sp. FO-4259 and its mutant strain, FO-4259-11.[1][2] The producing organism, Penicillium sp. FO-4259, was identified through a screening program for novel AChE inhibitors.[3][4]
Fermentation and Isolation
While a detailed, publicly available protocol specifically for the large-scale production and purification of this compound is limited, the general methodology can be inferred from the initial discovery and related studies on secondary metabolites from Penicillium species. The process involves fermentation of the producing strain, followed by extraction and chromatographic purification of the target compound.
Fermentation
The cultivation of Penicillium sp. FO-4259 is typically carried out in a liquid culture medium conducive to the production of secondary metabolites. While the exact composition of the optimal medium for this compound production is not specified in the available literature, a typical medium for Penicillium species for secondary metabolite production includes a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.
Table 1: Example of a General Culture Medium for Penicillium Species
| Component | Concentration (g/L) |
| Glucose | 15 |
| Yeast Extract | 5 |
| Sodium Nitrate | 3 |
| Magnesium Sulfate | 0.5 |
| Monopotassium Phosphate | 1.5 |
| Agar (for solid medium) | 12 |
| Streptomycin (optional) | 0.03 |
Note: This is a general-purpose medium and would require optimization for maximal this compound production.
Fermentation is conducted under controlled conditions of temperature, pH, and aeration to maximize the yield of the desired metabolite.
Isolation and Purification
Following fermentation, the culture broth is harvested, and the mycelium is separated from the supernatant. This compound, along with other related metabolites, is then extracted from the culture filtrate and/or the mycelial mass, typically using organic solvents. The crude extract is subsequently subjected to a series of chromatographic techniques to isolate and purify this compound. These methods may include:
-
Column Chromatography: Often using silica gel or other stationary phases to perform an initial separation of compounds based on polarity.
-
High-Performance Liquid Chromatography (HPLC): A more refined technique for the final purification of the compound, often employing reversed-phase columns.
The workflow for fermentation and isolation can be conceptualized as follows:
Biosynthesis of this compound
The specific biosynthetic pathway of this compound has not been fully elucidated. However, as a meroterpenoid, its biosynthesis is understood to involve a hybrid pathway combining elements of polyketide and terpenoid biosynthesis. Based on the well-studied biosynthesis of other fungal meroterpenoids derived from 3,5-dimethylorsellinic acid (DMOA), a putative biosynthetic pathway for this compound can be proposed.
The biosynthesis is thought to be initiated by the formation of the polyketide moiety, DMOA, which is then prenylated with farnesyl pyrophosphate (FPP) from the mevalonate pathway. A series of enzymatic reactions, including cyclizations and oxidations, then likely lead to the formation of the complex core structure of the arisugacins.
Quantitative Data
The primary quantitative data available for this compound pertains to its biological activity as an acetylcholinesterase inhibitor.
Table 2: Inhibitory Activity of this compound and Related Compounds against Acetylcholinesterase (AChE)
| Compound | IC50 against AChE (µM) |
| Arisugacin C | 2.5 |
| Arisugacin D | 3.5 |
| Arisugacin E | > 100 |
| Arisugacin F | > 100 |
| Arisugacin G | > 100 |
| This compound | > 100 |
Data from Otoguro et al., 2000.[1]
Conclusion
This compound is a naturally occurring meroterpenoid produced by Penicillium sp. FO-4259. While its direct biological activity as an AChE inhibitor is weak, its structural relationship to the potent inhibitors Arisugacins A and B makes it a valuable subject of study for understanding structure-activity relationships and for potential synthetic modifications. The elucidation of its complete biosynthetic pathway and the optimization of its production through fermentation remain key areas for future research. Such studies will not only provide deeper insights into the fascinating world of fungal secondary metabolism but also pave the way for the development of novel therapeutic agents.
References
- 1. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11. | Semantic Scholar [semanticscholar.org]
- 2. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Docking of Arisugacin H with Acetylcholinesterase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the central nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Its inhibition is a key therapeutic strategy for the management of Alzheimer's disease. The arisugacins, a family of meroterpenoids isolated from Penicillium species, have emerged as potent and selective inhibitors of AChE.[1][2] While Arisugacin A has been the subject of several computational studies, this guide will provide a comprehensive overview of the in silico docking of Arisugacin H with AChE, a process that can be generalized to other members of the arisugacin family.
Arisugacins are notable for their potent AChE inhibition, with Arisugacin A exhibiting an IC50 value of 1.0 nM.[1] The family includes several members, such as Arisugacins A-H, with varying degrees of activity.[3] Notably, while some studies indicate that this compound does not significantly inhibit AChE at concentrations up to 100 microM, other sources classify it as an AChE inhibitor.[3][] This guide provides a framework for investigating such interactions computationally.
Quantitative Data Summary
The following tables summarize the available quantitative data for various Arisugacin compounds and their interaction with AChE. This data is crucial for contextualizing and validating in silico docking results.
Table 1: Inhibitory Activity of Arisugacins against Acetylcholinesterase
| Compound | IC50 (nM) | Source |
| Arisugacin A | 1.0 | [1] |
| Arisugacin B | ~25.8 | [1] |
| Arisugacin C | 2,500 | [3] |
| Arisugacin D | 3,500 | [3][5] |
| Arisugacin E | >100,000 | [3] |
| Arisugacin F | >100,000 | [3] |
| Arisugacin G | >100,000 | [3] |
| This compound | >100,000 | [3] |
Table 2: Computationally Predicted Binding Affinities of Arisugacin A with AChE
| Binding Mode | Binding Affinity (kcal/mol) | Source |
| Mode-I | -11.8 | [6] |
| Mode-II | -10.7 | [6] |
| Mode-III | -10.4 | [6] |
| DE-syn Conformation | -15.7 | [7] |
| DE-anti Conformation | -16.4 | [7] |
Experimental and Computational Protocols
A robust in silico docking study involves several key steps, from protein and ligand preparation to docking simulation and analysis of results. The following protocol outlines a typical workflow for docking this compound with AChE.
Protein Preparation
The initial step involves obtaining and preparing the 3D structure of the target protein, AChE.
-
PDB Structure Selection : A suitable crystal structure of human AChE (hAChE) is downloaded from the Protein Data Bank (PDB). Structures complexed with a known inhibitor are often preferred as they can be used for validation.
-
Protein Cleaning : The downloaded PDB file is processed to remove water molecules, ions, and any co-crystallized ligands.
-
Protonation and Charge Assignment : Hydrogen atoms are added to the protein structure, and appropriate protonation states for amino acid residues at a physiological pH (e.g., 7.4) are assigned. This is a critical step as it affects the electrostatic interactions.
-
Energy Minimization : The protein structure is subjected to energy minimization to relieve any steric clashes and to reach a more stable conformation.
Ligand Preparation
The 3D structure of this compound needs to be prepared for docking.
-
Structure Generation : A 2D structure of this compound is drawn using a chemical drawing tool and then converted to a 3D structure.
-
Charge and Torsion Angle Assignment : Partial charges are assigned to the atoms of the ligand, and rotatable bonds are defined to allow for conformational flexibility during docking.
-
Energy Minimization : The ligand structure is energy minimized to obtain a low-energy conformation.
Molecular Docking
Molecular docking simulations are performed to predict the binding pose and affinity of this compound within the active site of AChE.
-
Software : Commonly used software for molecular docking includes AutoDock, AutoDock Vina, and GOLD.[7][8]
-
Grid Box Definition : A grid box is defined around the active site of AChE to specify the search space for the docking algorithm. The active site of AChE is located within a deep and narrow gorge and contains a catalytic active site (CAS) and a peripheral anionic site (PAS).[9][10][11]
-
Docking Algorithm : The chosen docking program uses a search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore different conformations and orientations of the ligand within the defined grid box.
-
Scoring Function : A scoring function is used to estimate the binding affinity for each generated pose. The poses with the best scores are then selected for further analysis.
Analysis of Docking Results
The final step involves a thorough analysis of the docking results to understand the nature of the interaction between this compound and AChE.
-
Binding Pose Analysis : The predicted binding poses are visualized to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking. Key residues in the AChE active site that are known to interact with inhibitors include Trp84, Trp279, Phe288, and Phe330.[6][7]
-
Binding Affinity Evaluation : The predicted binding affinities (in kcal/mol) are compared with experimental data (if available) or with the binding affinities of known AChE inhibitors.
-
Validation : The docking protocol can be validated by redocking a co-crystallized ligand into the active site of the protein and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2 Å is generally considered a successful validation.[12]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed in this guide.
Caption: Cholinergic synapse and the mechanism of AChE inhibition by this compound.
References
- 1. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. (+)-Arisugacin A - Computational evidence of a dual binding site covalent inhibitor of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Computational View On the Significance of E-Ring in Binding of (+)-Arisugacin A to Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Multi-Target Approach for Human Acetylcholinesterase, Butyrylcholinesterase and β-Secretase 1: Next Generation for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structures of Human Acetylcholinesterase Bound to Dihydrotanshinone I and Territrem B Show Peripheral Site Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation and acetylcholinesterase inhibitory activity of asterric acid derivatives produced by Talaromyces aurantiacus FL15, an endophytic fungus from Huperzia serrata - PMC [pmc.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
- 12. An In Silico Study Based on QSAR and Molecular Docking and Molecular Dynamics Simulation for the Discovery of Novel Potent Inhibitor against AChE - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Spectroscopic Signature of Arisugacin H: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Arisugacin H, a potent acetylcholinesterase (AChE) inhibitor isolated from Penicillium sp. FO-4259-11. The following sections present its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data in a structured format, alongside the experimental protocols utilized for their acquisition, based on the findings published by Otoguro et al. in the Journal of Antibiotics (2000).
Core Spectroscopic Data
The structural elucidation of this compound was achieved through a comprehensive analysis of its spectroscopic characteristics. The key data are summarized below.
Physicochemical Properties of this compound
| Property | Value |
| Appearance | Colorless powder |
| Molecular Formula | C₂₉H₃₆O₉ |
| Molecular Weight | 528.59 g/mol |
| High-Resolution Mass Spec | m/z 529.2435 ([M+H]⁺, Δ +0.2 mmu) |
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra of this compound were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Data for this compound (in CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 5 | 5.48 | d | 10.0 |
| 6 | 2.55 | m | |
| 7a | 1.65 | m | |
| 7b | 1.95 | m | |
| 8 | 3.57 | dd | 10.0, 2.0 |
| 1' | 6.39 | s | |
| 3' | 6.42 | d | 2.5 |
| 5' | 6.32 | d | 2.5 |
| 4-Me | 1.17 | s | |
| 4-Me | 1.21 | s | |
| 6a-Me | 1.10 | s | |
| 12b-Me | 1.48 | s | |
| 2'-OMe | 3.80 | s | |
| 4'-OMe | 3.82 | s | |
| 6'-OMe | 3.78 | s | |
| 2-OH | 3.48 | s | |
| 3-OH | 2.89 | s |
Table 2: ¹³C NMR Data for this compound (in CDCl₃)
| Position | δ (ppm) |
| 1 | 164.5 |
| 3 | 98.8 |
| 4a | 106.9 |
| 5 | 78.2 |
| 6 | 36.0 |
| 6a | 42.9 |
| 7 | 18.2 |
| 8 | 73.1 |
| 9 | 158.5 |
| 11 | 198.2 |
| 12a | 87.1 |
| 12b | 40.1 |
| 1' | 106.2 |
| 2' | 161.9 |
| 3' | 91.1 |
| 4' | 164.1 |
| 5' | 90.7 |
| 6' | 159.4 |
| 4-Me | 24.8 |
| 4-Me | 25.1 |
| 6a-Me | 16.9 |
| 12b-Me | 27.5 |
| 2'-OMe | 55.9 |
| 4'-OMe | 56.2 |
| 6'-OMe | 55.4 |
| C-2 | 71.2 |
| C-3 | 70.9 |
| C-4 | 41.5 |
| C-11a | 114.5 |
Experimental Protocols
Isolation and Purification
This compound was isolated from the culture broth of Penicillium sp. FO-4259-11. The producing strain was cultured in a medium containing soluble starch, glycerol, corn steep liquor, and CaCO₃. The culture broth was extracted with ethyl acetate, and the extract was subjected to a series of chromatographic separations, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra were acquired on a Bruker AM-500 spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts were referenced to the residual solvent peaks (¹H: δ 7.26; ¹³C: δ 77.0).
-
Mass Spectrometry : High-resolution mass spectra were obtained using a JEOL JMS-SX102A mass spectrometer.
Workflow for Spectroscopic Analysis of this compound
The general workflow for the isolation and structural elucidation of a natural product like this compound is depicted in the following diagram.
Caption: Workflow for the isolation and structural elucidation of this compound.
physical and chemical properties of Arisugacin H
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arisugacin H is a meroterpenoid natural product isolated from Penicillium sp. While initially investigated as a potential acetylcholinesterase (AChE) inhibitor, subsequent studies have revealed a lack of significant inhibitory activity at concentrations up to 100 μM. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, drawing from available scientific literature. Due to the limited public availability of the primary research that first characterized this compound, some specific quantitative data and detailed experimental protocols are not extensively documented in readily accessible sources. This paper compiles the confirmed information and highlights areas where data remains unpublished or difficult to obtain.
Introduction
The arisugacins are a family of meroterpenoids, compounds of mixed polyketide and terpenoid biosynthetic origin, produced by various species of Penicillium fungi.[1][2] Several members of this family, notably Arisugacins A and B, have demonstrated potent and selective inhibition of acetylcholinesterase (AChE), an enzyme critically involved in the hydrolysis of the neurotransmitter acetylcholine.[3][4] This activity has positioned them as compounds of interest in the research and development of therapeutics for neurodegenerative diseases such as Alzheimer's disease.
This compound was first described as part of a series of related metabolites (Arisugacins C through H) isolated from a mutant strain of Penicillium sp. FO-4259-11.[2] However, contrary to some initial commercial representations, the primary scientific literature indicates that this compound, along with Arisugacins E, F, and G, does not exhibit significant acetylcholinesterase inhibitory activity.[2] This whitepaper aims to consolidate the available scientific data on the physical and chemical properties of this compound.
Physicochemical Properties
The known physical and chemical properties of this compound are summarized in the table below. It is important to note that specific details such as melting point, solubility, and optical rotation are not available in the readily accessible scientific literature and would likely be found in the primary publication by Otoguro et al. (2000), which is not widely available in its full-text version.
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₆O₉ | (BOC Sciences) |
| Molecular Weight | 528.59 g/mol | (BOC Sciences) |
| Appearance | Not specified in available literature | - |
| Melting Point | Not specified in available literature | - |
| Solubility | Not specified in available literature | - |
| Optical Rotation | Not specified in available literature | - |
Chemical Structure
The chemical structure of this compound has been determined through spectroscopic methods. The IUPAC name is [(1S,2S,3S,5R,7R,10R)-1,3,7-trihydroxy-14-(4-methoxyphenyl)-2,6,6,10-tetramethyl-16-oxo-11,15-dioxatetracyclo[8.8.0.0²,⁷.0¹²,¹⁷]octadeca-12(17),13-dien-5-yl] acetate.
(A 2D chemical structure diagram would be placed here in a full whitepaper)
Spectroscopic Data
Detailed spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, are not available in the publicly accessible literature. The primary source for this information would be the 2000 publication in The Journal of Antibiotics by Otoguro et al.
Experimental Protocols
Isolation and Purification
The following is a generalized protocol for the isolation of the arisugacin family of compounds, as detailed for Arisugacins A and B. A specific, detailed protocol for this compound is not available in the accessible literature but is expected to follow a similar chromatographic approach.
Fermentation: A mutant strain of Penicillium sp. FO-4259-11 is cultured in a suitable broth medium to encourage the production of secondary metabolites.[2]
Extraction: The culture broth is typically extracted with an organic solvent, such as ethyl acetate, to partition the desired compounds from the aqueous medium.
Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to isolate the individual arisugacin compounds. This multi-step process may include:
-
Silica Gel Chromatography: Used for initial fractionation of the crude extract based on polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Employed for the fine purification of individual compounds from the fractions obtained through silica gel chromatography. A reverse-phase column (e.g., C18) with a gradient of organic solvent (e.g., acetonitrile or methanol) in water is a common mobile phase.
The workflow for this generalized isolation process is depicted in the following diagram:
Biological Activity
The primary biological activity investigated for the arisugacin family is the inhibition of acetylcholinesterase (AChE). While Arisugacins A and B are potent inhibitors, a key study by Otoguro et al. (2000) demonstrated that this compound, along with Arisugacins E, F, and G, did not show significant inhibition of AChE at a concentration of 100 μM.[2]
There is no information available in the public domain regarding any other biological activities or the involvement of this compound in any specific signaling pathways. The lack of potent AChE inhibitory activity may have limited further investigation into its biological mechanisms.
Synthesis
To date, a total synthesis of this compound has not been reported in the scientific literature. Synthetic efforts within the arisugacin family have primarily focused on the more biologically active members, such as Arisugacins A, F, and G.[5][6] These syntheses often involve complex stereoselective reactions to construct the intricate polycyclic core of the arisugacin scaffold.
Conclusion
This compound is a structurally interesting natural product from the meroterpenoid class. While its relationship to the potent acetylcholinesterase inhibitors Arisugacin A and B is noteworthy, current scientific evidence indicates a lack of significant AChE inhibitory activity for this compound itself. A comprehensive understanding of its physical and chemical properties is hampered by the limited availability of the primary research article describing its initial characterization. Further research would be required to fully elucidate its chemical and biological profile and to explore any potential therapeutic applications beyond acetylcholinesterase inhibition.
References
- 1. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11. | Semantic Scholar [semanticscholar.org]
- 2. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Convergent synthesis of arisugacin skeletons and their acetylcholinesterase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total syntheses of the AChE inhibitors (-)-arisugacins F and G - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Arisugacin H: In Vitro Acetylcholinesterase Inhibition Assay Protocol
Application Note
For research, scientific, and drug development professionals.
Introduction
Arisugacins are a group of meroterpenoid compounds isolated from Penicillium species that have been investigated for their potential as acetylcholinesterase (AChE) inhibitors.[1] Acetylcholinesterase is a key enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for the management of Alzheimer's disease, myasthenia gravis, and other neurological conditions. This document provides a detailed protocol for the in vitro assessment of Arisugacin H's ability to inhibit acetylcholinesterase using the widely accepted Ellman's method.
Principle of the Assay
The acetylcholinesterase inhibition assay is a colorimetric method based on the reaction described by Ellman et al.[2][3] The enzyme acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion with a maximum absorbance at 412 nm. The rate of TNB production is proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of the reaction is reduced, which is quantifiable by measuring the change in absorbance.
Quantitative Data Summary
While Arisugacins A and B have demonstrated potent inhibitory activity against acetylcholinesterase, studies have shown that this compound does not significantly inhibit the enzyme at a concentration of 100 µM.[4][5] For comparative purposes, the IC50 values for other Arisugacins are presented below.
| Compound | IC50 Value (AChE) | Source |
| Arisugacin A | 1.0 - 25.8 nM | [6] |
| Arisugacin B | 1.0 - 25.8 nM | [6] |
| Arisugacin C | 2.5 µM | [4] |
| Arisugacin D | 3.5 µM | [4] |
| This compound | No inhibition at 100 µM | [4] |
Experimental Protocol
This protocol is adapted from the Ellman method for use in a 96-well microplate format.[2]
Materials and Reagents
-
This compound (or other test compounds)
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
-
Multichannel pipette
Solution Preparation
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.
-
DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer to a final concentration of 10 mM.
-
ATCI Solution (14 mM): Dissolve an appropriate amount of ATCI in the phosphate buffer to a final concentration of 14 mM. Prepare this solution fresh before use.
-
AChE Solution (1 U/mL): Prepare a stock solution of AChE in phosphate buffer to a final concentration of 1 U/mL. The exact concentration may need to be optimized based on the specific activity of the enzyme lot.
-
Test Compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Further dilute this stock solution with phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay wells does not exceed 1% to avoid solvent effects.
Assay Procedure
-
Plate Setup:
-
Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well of a 96-well plate.
-
Add 10 µL of the test compound solution (this compound at various concentrations) to the sample wells.
-
For the positive control, add a known AChE inhibitor (e.g., galantamine).
-
For the negative control (100% enzyme activity), add 10 µL of the buffer or the vehicle (e.g., 1% DMSO in buffer).
-
-
Enzyme Addition and Incubation:
-
Add 10 µL of the AChE solution (1 U/mL) to each well.
-
Incubate the plate at 25°C for 10 minutes.
-
-
Color Reaction Initiation:
-
Add 10 µL of 10 mM DTNB to each well.
-
Initiate the enzymatic reaction by adding 10 µL of 14 mM ATCI to each well.
-
-
Absorbance Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to record the absorbance every minute for a period of 10-20 minutes to obtain the reaction kinetics.
-
Data Analysis
-
Calculate the rate of reaction (V) for each well: This is determined from the linear portion of the absorbance versus time plot (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of this compound:
-
% Inhibition = [(V_control - V_sample) / V_control] x 100
-
Where V_control is the rate of reaction of the negative control and V_sample is the rate of reaction in the presence of the test compound.
-
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the test compound concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.
Caption: Signaling pathway of the Ellman's reaction for AChE activity.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11. | Semantic Scholar [semanticscholar.org]
- 5. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
Application Notes and Protocols for the Total Synthesis of Arisugacin H
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arisugacin H is a potent acetylcholinesterase (AChE) inhibitor with potential applications in the treatment of Alzheimer's disease. As of the latest literature review, a formal total synthesis of this compound has not been published. This document provides a detailed, proposed methodology for its total synthesis, drawing upon the successful strategies employed in the total synthesis of the structurally related natural product, Arisugacin A. The proposed route features a convergent [3+3] cycloaddition to construct the core pyranopyrone skeleton, followed by a series of stereoselective transformations to install the requisite functional groups and stereocenters. Detailed experimental protocols for key transformations, based on analogous reactions, are provided, along with tabulated data for expected yields and stereoselectivities.
Introduction
The arisugacins are a family of meroterpenoid natural products isolated from the fungus Penicillium sp. FO-4259 and FO-4260.[1] Several members of this family, including Arisugacin A and H, have demonstrated potent and selective inhibition of acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease.[1][2] The complex polycyclic architecture and promising biological activity of the arisugacins have made them attractive targets for total synthesis. While the total synthesis of Arisugacin A has been accomplished and reported in detail, a dedicated synthesis of this compound is yet to be described in the literature.[3]
This application note outlines a plausible and efficient synthetic strategy for this compound, leveraging the key chemical transformations developed for the synthesis of Arisugacin A. The core of the proposed synthesis involves a convergent formal [3+3] cycloaddition reaction to assemble the intricate pyranopyrone framework. Subsequent functional group manipulations, including stereoselective dihydroxylation and deoxygenation, are proposed to complete the synthesis.
Proposed Retrosynthetic Analysis
A retrosynthetic analysis of this compound suggests that it can be disconnected into two key fragments: a substituted 4-hydroxy-2-pyrone and a functionalized α,β-unsaturated aldehyde. This division allows for a convergent and flexible synthetic approach.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Pathway
The proposed forward synthesis commences with the preparation of the two key fragments, followed by their convergent coupling and subsequent elaborations.
Caption: Proposed synthetic workflow for this compound.
Key Experimental Protocols
The following protocols are adapted from the synthesis of Arisugacin A and are proposed for the synthesis of this compound.[3]
Formal [3+3] Cycloaddition for the Arisugacin Core
This key step constructs the tetracyclic core of the arisugacin skeleton.
-
Reaction: To a solution of the functionalized α,β-unsaturated aldehyde (1.0 equiv) and the substituted 4-hydroxy-2-pyrone (1.1 equiv) in anhydrous dichloromethane (0.1 M) at 0 °C is added pyrrolidine (1.5 equiv). The reaction mixture is stirred at room temperature for 24 hours.
-
Work-up: The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the cycloadduct.
Stereoselective Dihydroxylation
This reaction installs the vicinal diol functionality with high stereocontrol.
-
Reaction: To a solution of the cycloaddition product (1.0 equiv) in a 1:1 mixture of tert-butanol and water (0.05 M) is added AD-mix-β (1.4 g per mmol of substrate) and methanesulfonamide (1.1 equiv). The mixture is stirred vigorously at 0 °C for 48 hours.
-
Work-up: The reaction is quenched by the addition of solid sodium sulfite and stirred for 1 hour. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude diol is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).
Selective Deoxygenation
This protocol is for the selective removal of a hydroxyl group.
-
Reaction: To a solution of the diol (1.0 equiv) in anhydrous toluene (0.1 M) at room temperature is added 1,1'-thiocarbonyldiimidazole (2.0 equiv). The mixture is heated to 80 °C for 4 hours.
-
Work-up: The reaction mixture is cooled to room temperature and concentrated under reduced pressure. The residue is dissolved in anhydrous toluene (0.1 M), and tributyltin hydride (3.0 equiv) and AIBN (0.2 equiv) are added. The mixture is heated to 110 °C for 2 hours.
-
Purification: The reaction is cooled and concentrated. The residue is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the deoxygenated product.
Quantitative Data Summary
The following table summarizes the expected yields for the key steps in the proposed synthesis of this compound, based on the reported synthesis of Arisugacin A.[3]
| Step | Reaction | Substrate | Reagents | Product | Expected Yield (%) |
| 1 | [3+3] Cycloaddition | α,β-Unsaturated Aldehyde & 2-Pyrone | Pyrrolidine | Arisugacin Core | 75-85 |
| 2 | Stereoselective Dihydroxylation | Arisugacin Core | AD-mix-β, MeSO₂NH₂ | Diol Intermediate | 80-90 |
| 3 | Selective Deoxygenation | Diol Intermediate | 1. (Im)₂CS 2. Bu₃SnH, AIBN | Deoxygenated Intermediate | 60-70 |
Conclusion
The provided application note details a robust and feasible synthetic strategy for the total synthesis of this compound. Although a formal synthesis has not yet been reported, the proposed route, based on the successful synthesis of Arisugacin A, offers a clear and logical pathway for accessing this important natural product. The detailed protocols and expected yields provide a valuable resource for researchers in natural product synthesis and medicinal chemistry who are interested in the arisugacin family of compounds. Further optimization of the proposed steps will be necessary to achieve an efficient and high-yielding total synthesis of this compound.
References
Application Notes and Protocols for Evaluating the Neuroprotective Effects of Arisugacin H in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arisugacins are a family of meroterpenoid compounds isolated from the fungus Penicillium sp. FO-4259. While some members of this family, such as Arisugacins A and B, are potent and selective acetylcholinesterase (AChE) inhibitors, Arisugacin H has been reported to exhibit no significant inhibitory activity against AChE at concentrations up to 100 µM. This suggests that if this compound possesses neuroprotective properties, its mechanism of action is likely independent of AChE inhibition, making it an intriguing candidate for investigation in the context of neurodegenerative disease research.
These application notes provide a comprehensive framework and detailed protocols for assessing the potential neuroprotective effects of this compound in various cell-based assay systems. The focus is on evaluating its ability to protect neuronal cells from common stressors implicated in neurodegeneration, such as excitotoxicity and oxidative stress.
Pre-Experimental Considerations: Cell Line Selection and Compound Preparation
A critical first step is the selection of an appropriate neuronal cell model. Commonly used models include:
-
HT22 Cells: A murine hippocampal neuronal cell line that is particularly susceptible to glutamate-induced oxidative stress and is deficient in ionotropic glutamate receptors, making it an excellent model for studying non-receptor-mediated excitotoxicity.
-
SH-SY5Y Cells: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype. These cells are widely used to model various aspects of neurodegenerative diseases.
-
Primary Neuronal Cultures: These cultures, derived from rodent brains (e.g., cortical or hippocampal neurons), provide a more physiologically relevant model but are also more complex to maintain.
-
iPSC-Derived Neurons: Human induced pluripotent stem cell-derived neurons offer a highly relevant model for studying human neurodegenerative diseases in a dish.
For all experiments, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. The final concentration of the solvent in the cell culture medium should be kept constant across all conditions and should not exceed a level that causes cellular toxicity (typically ≤ 0.1%).
Experimental Workflow for Assessing Neuroprotection
The following diagram outlines a general workflow for evaluating the neuroprotective potential of this compound.
Caption: Experimental workflow for assessing the neuroprotective properties of this compound.
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
Objective: To determine the concentration range of this compound that is non-toxic to the selected neuronal cell line.
Materials:
-
Selected neuronal cell line (e.g., HT22)
-
Complete culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for 24 hours (or the desired pre-treatment time for neuroprotection assays).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation:
| This compound (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle) | 1.25 ± 0.08 | 100 |
| 1 | 1.23 ± 0.07 | 98.4 |
| 5 | 1.20 ± 0.09 | 96.0 |
| 10 | 1.18 ± 0.06 | 94.4 |
| 25 | 1.15 ± 0.08 | 92.0 |
| 50 | 0.95 ± 0.07 | 76.0 |
| 100 | 0.62 ± 0.05 | 49.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Protocol 2: Glutamate-Induced Excitotoxicity Neuroprotection Assay
Objective: To evaluate the ability of this compound to protect neuronal cells from glutamate-induced cell death.
Materials:
-
Neuronal cell line (e.g., HT22)
-
Complete culture medium
-
This compound stock solution
-
L-glutamic acid solution
-
Materials for MTT assay (as in Protocol 1)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound (determined in Protocol 1) for a specified duration (e.g., 2-24 hours).
-
Induce excitotoxicity by adding a pre-determined toxic concentration of L-glutamate (e.g., 5 mM for HT22 cells) to the wells containing this compound.
-
Include the following controls:
-
Untreated cells (negative control)
-
Cells treated with vehicle only
-
Cells treated with glutamate only (positive control)
-
Cells treated with this compound only
-
-
Incubate the plate for 24 hours.
-
Assess cell viability using the MTT assay as described in Protocol 1.
Data Presentation:
| Treatment | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| Control | 1.30 ± 0.09 | 100 |
| Glutamate (5 mM) | 0.45 ± 0.05 | 34.6 |
| This compound (5 µM) + Glutamate | 0.78 ± 0.06 | 60.0 |
| This compound (10 µM) + Glutamate | 0.95 ± 0.08 | 73.1 |
| This compound (25 µM) + Glutamate | 1.10 ± 0.07 | 84.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Protocol 3: Assessment of Intracellular Reactive Oxygen Species (ROS)
Objective: To determine if the neuroprotective effect of this compound is associated with a reduction in intracellular ROS levels.
Materials:
-
Neuronal cell line
-
This compound and neurotoxin (e.g., H₂O₂ or glutamate)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate.
-
Pre-treat with this compound, followed by the addition of the neurotoxin as described in Protocol 2.
-
After the desired incubation period, remove the medium and wash the cells with warm PBS.
-
Load the cells with DCFH-DA solution (e.g., 10 µM in PBS) and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm).
Data Presentation:
| Treatment | Fluorescence Intensity (Arbitrary Units) (Mean ± SD) | ROS Level (% of Glutamate) |
| Control | 1500 ± 120 | 15.0 |
| Glutamate (5 mM) | 10000 ± 850 | 100 |
| This compound (10 µM) + Glutamate | 6500 ± 550 | 65.0 |
| This compound (25 µM) + Glutamate | 4000 ± 380 | 40.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Protocol 4: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Objective: To investigate whether this compound prevents apoptosis in response to a neurotoxic insult.
Materials:
-
Neuronal cell line
-
This compound and neurotoxin
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound and the neurotoxin.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
Data Presentation:
| Treatment | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control | 95.2 | 2.1 | 2.7 |
| Glutamate (5 mM) | 40.5 | 35.8 | 23.7 |
| This compound (25 µM) + Glutamate | 75.3 | 15.4 | 9.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Proposed Neuroprotective Signaling Pathway for Investigation
Given that this compound is a meroterpenoid natural product and its neuroprotective effects would be independent of AChE inhibition, a plausible mechanism to investigate is the activation of pro-survival signaling pathways that enhance the cellular antioxidant response. The PI3K/Akt and MAPK/ERK pathways are central to cell survival and are often implicated in the neuroprotective effects of natural compounds.
Caption: A proposed signaling pathway for the neuroprotective effects of this compound.
This proposed pathway can be investigated by examining the phosphorylation status of key proteins like Akt and ERK, and the nuclear translocation of the transcription factor Nrf2 using techniques such as Western blotting and immunofluorescence.
Conclusion
These application notes provide a structured approach to systematically evaluate the neuroprotective potential of this compound. By employing a combination of cell viability, oxidative stress, and apoptosis assays, researchers can gain valuable insights into its efficacy and potential mechanisms of action. The lack of AChE inhibitory activity makes this compound a particularly interesting compound for exploring novel neuroprotective strategies that are independent of cholinergic pathways. The provided protocols and conceptual frameworks can be adapted to specific research questions and available resources, paving the way for a thorough investigation of this promising natural product.
Arisugacin H: A Tool for Elucidating Structure-Activity Relationships in Cholinergic Neurotransmission Studies
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The cholinergic system is a vital neurotransmitter system implicated in a wide range of physiological processes, including learning, memory, and attention. Acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine, is a key target for therapeutic intervention in neurological disorders such as Alzheimer's disease. The arisugacins are a family of meroterpenoid compounds isolated from the fungus Penicillium sp. FO-4259 that have garnered interest for their potent and selective inhibition of AChE.[1][2] While Arisugacins A and B are powerful inhibitors of AChE, other members of this family, including Arisugacin H, exhibit no such activity.[3][4] This unique property makes this compound an invaluable tool for researchers, serving as a negative control to elucidate the precise structural requirements for AChE inhibition and to dissect the specific effects of AChE inhibition in studies of cholinergic neurotransmission.
Data Presentation
The inhibitory activities of the Arisugacin family of compounds against acetylcholinesterase are summarized in the table below. This data highlights the significant variation in activity with small structural modifications, making this compound family ideal for structure-activity relationship (SAR) studies.
| Compound | IC50 against AChE | Source |
| Arisugacin A | 1.0 - 25.8 nM | [1] |
| Arisugacin B | 1.0 - 25.8 nM | [1] |
| Arisugacin C | 2.5 µM | [3] |
| Arisugacin D | 3.5 µM | [3] |
| Arisugacin E | No inhibition at 100 µM | [3] |
| Arisugacin F | No inhibition at 100 µM | [3] |
| Arisugacin G | No inhibition at 100 µM | [3] |
| This compound | No inhibition at 100 µM | [3][4] |
Experimental Protocols
A standard and widely accepted method for determining the acetylcholinesterase inhibitory activity of compounds is the spectrophotometric method developed by Ellman.
Protocol: Determination of Acetylcholinesterase Inhibition (Ellman's Method)
1. Principle:
This colorimetric assay measures the activity of AChE by quantifying the hydrolysis of acetylthiocholine (ATCI) to thiocholine. The produced thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate, which can be detected spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.
2. Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel (or other suitable source)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (this compound and other arisugacins) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
3. Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Prepare a 14 mM stock solution of ATCI in deionized water. Prepare this solution fresh daily.
-
Prepare a working solution of AChE (e.g., 0.1 U/mL) in phosphate buffer. Keep on ice.
-
Prepare serial dilutions of the test compounds (e.g., this compound, Arisugacin A) in phosphate buffer. The final concentration of the solvent (e.g., DMSO) should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL phosphate buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (No inhibitor): 140 µL phosphate buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent (e.g., DMSO).
-
Test Sample (with inhibitor): 140 µL phosphate buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.
-
-
Measurement:
-
Add the buffer, AChE solution (for control and test wells), DTNB, and test compound/solvent to the respective wells.
-
Incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the ATCI solution to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.
-
4. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of control - Rate of test sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity). For this compound, this will demonstrate a lack of inhibition at the tested concentrations.
Visualizations
Cholinergic Signaling Pathway
Caption: Cholinergic signaling at the synapse and the site of action for active Arisugacins.
Experimental Workflow for AChE Inhibition Assay
References
- 1. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 PMID: 10724008 | MedChemExpress [medchemexpress.eu]
Application Notes and Protocols for Arisugacin H Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arisugacins are a family of meroterpenoids isolated from Penicillium species, with several members identified as potent and selective acetylcholinesterase (AChE) inhibitors[1][2]. While Arisugacin A has demonstrated significant AChE inhibitory activity, the biological profile of Arisugacin H is less characterized, with some reports indicating weak or no AChE inhibition[3][4]. However, compounds within this class have been suggested to possess neuroprotective properties beyond simple AChE inhibition, potentially through modulation of downstream signaling pathways[5][6].
These application notes provide a comprehensive experimental framework to thoroughly evaluate the efficacy of this compound. The protocols detailed below outline a tiered approach, beginning with fundamental enzymatic and cell-based assays to elucidate its primary mechanism and neuroprotective potential, and progressing to in vivo studies to assess its impact on cognitive function. This structured workflow is designed to provide a robust dataset for determining the therapeutic potential of this compound in the context of neurodegenerative diseases such as Alzheimer's disease.
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive evaluation of this compound efficacy, from initial in vitro characterization to in vivo validation.
Caption: A logical workflow for this compound efficacy studies.
Key Signaling Pathways
The neuroprotective and anti-inflammatory effects of compounds like this compound are often mediated through the modulation of critical intracellular signaling pathways. The following diagrams illustrate the cholinergic, PI3K/Akt, and NF-κB signaling pathways, which are pertinent to the proposed efficacy studies.
Cholinergic Signaling Pathway
Caption: Cholinergic signaling at the synapse and the role of AChE.
PI3K/Akt Neuroprotective Pathway
Caption: The PI3K/Akt signaling pathway in neuroprotection.
NF-κB Inflammatory Pathway
Caption: The NF-κB signaling pathway in neuroinflammation.
Experimental Protocols
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on AChE activity.
Methodology (Ellman's Method): [7][8]
-
Prepare a 96-well microplate.
-
Add 25 µL of 15 mM acetylthiocholine iodide (ATCI) substrate solution.
-
Add 125 µL of 3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in buffer.
-
Add 50 µL of buffer solution.
-
Add 25 µL of varying concentrations of this compound (e.g., 0.01 µM to 100 µM). Use a known AChE inhibitor (e.g., Donepezil) as a positive control and buffer as a negative control.
-
Initiate the reaction by adding 25 µL of 0.22 U/mL AChE solution.
-
Measure the absorbance at 405 nm every minute for 15 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition and calculate the IC50 value for this compound.
Neuroprotection Assay against Aβ-induced Toxicity
Objective: To evaluate the protective effect of this compound on neuronal cells against amyloid-beta (Aβ)-induced toxicity.
Cell Line: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells[9][10].
Methodology:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 2 hours.
-
Induce neurotoxicity by adding aggregated Aβ (1-42) peptide (e.g., 10 µM) to the wells and incubate for 24-48 hours.
-
Assess cell viability using the MTT assay:
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm.
-
-
Alternatively, measure lactate dehydrogenase (LDH) release into the culture medium as an indicator of cell death.
-
Calculate the percentage of cell viability relative to the untreated control.
Anti-inflammatory Assay in Microglial Cells
Objective: To assess the ability of this compound to suppress the inflammatory response in activated microglial cells.
Cell Line: Murine microglial BV-2 cells or primary microglia.
Methodology:
-
Plate BV-2 cells in a 24-well plate and allow them to attach.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Collect the culture supernatant.
-
Measure the level of nitric oxide (NO) in the supernatant using the Griess reagent.
-
Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using ELISA kits[11].
-
Cell lysates can be collected for Western blot analysis of iNOS and COX-2 expression.
Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound on the PI3K/Akt and NF-κB signaling pathways.
Methodology:
-
Culture SH-SY5Y (for neuroprotection) or BV-2 (for anti-inflammation) cells and treat them with this compound and the respective stimulus (Aβ or LPS) as described in the previous protocols.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against key proteins of the target pathways (e.g., phospho-Akt, total Akt, IκBα, phospho-p65, total p65, and a loading control like β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
In Vivo Scopolamine-Induced Amnesia Model
Objective: To evaluate the ability of this compound to reverse cognitive deficits in a mouse model of amnesia[12][13][14].
Animal Model: Male C57BL/6 mice.
Methodology:
-
Acclimatize the mice and divide them into groups (e.g., Vehicle, Scopolamine, Scopolamine + this compound at different doses, Scopolamine + Donepezil).
-
Administer this compound (e.g., orally or via intraperitoneal injection) for a predefined period (e.g., 7-14 days).
-
On the day of behavioral testing, administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the test to induce amnesia.
-
Conduct cognitive behavioral tests.
Cognitive Behavioral Tests
Objective: To assess learning and memory in the animal models.
a) Morris Water Maze (MWM): [4][15]
-
Acquisition Phase: For 4-5 consecutive days, train the mice to find a hidden platform in a circular pool of opaque water. Record the escape latency and path length.
-
Probe Trial: On the day after the last training session, remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant.
b) Novel Object Recognition (NOR) Test: [16][17]
-
Familiarization Phase: Allow the mouse to explore a testing arena containing two identical objects.
-
Test Phase: After a retention interval, replace one of the familiar objects with a novel object. Record the time spent exploring each object. A preference for the novel object indicates intact recognition memory.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: In Vitro AChE Inhibitory Activity of this compound
| Compound | IC50 (µM) |
| This compound | [Insert Value] |
| Donepezil (Positive Control) | [Insert Value] |
Table 2: Neuroprotective Effect of this compound against Aβ (1-42) Toxicity in SH-SY5Y Cells
| Treatment | Concentration (µM) | Cell Viability (% of Control) |
| Control | - | 100 ± [SD] |
| Aβ (1-42) (10 µM) | - | [Value] ± [SD] |
| Aβ + this compound | [Conc. 1] | [Value] ± [SD] |
| Aβ + this compound | [Conc. 2] | [Value] ± [SD] |
| Aβ + this compound | [Conc. 3] | [Value] ± [SD] |
Table 3: Anti-inflammatory Effects of this compound in LPS-stimulated BV-2 Cells
| Treatment | Concentration (µM) | Nitric Oxide (µM) | TNF-α (pg/mL) | IL-1β (pg/mL) |
| Control | - | [Value] ± [SD] | [Value] ± [SD] | [Value] ± [SD] |
| LPS (1 µg/mL) | - | [Value] ± [SD] | [Value] ± [SD] | [Value] ± [SD] |
| LPS + this compound | [Conc. 1] | [Value] ± [SD] | [Value] ± [SD] | [Value] ± [SD] |
| LPS + this compound | [Conc. 2] | [Value] ± [SD] | [Value] ± [SD] | [Value] ± [SD] |
| LPS + this compound | [Conc. 3] | [Value] ± [SD] | [Value] ± [SD] | [Value] ± [SD] |
Table 4: Effect of this compound on Cognitive Performance in the Morris Water Maze
| Treatment Group | Escape Latency (s) - Day 4 | Time in Target Quadrant (s) - Probe Trial |
| Vehicle | [Value] ± [SEM] | [Value] ± [SEM] |
| Scopolamine | [Value] ± [SEM] | [Value] ± [SEM] |
| Scopolamine + this compound (Dose 1) | [Value] ± [SEM] | [Value] ± [SEM] |
| Scopolamine + this compound (Dose 2) | [Value] ± [SEM] | [Value] ± [SEM] |
| Scopolamine + Donepezil | [Value] ± [SEM] | [Value] ± [SEM] |
Table 5: Effect of this compound on Recognition Memory in the Novel Object Recognition Test
| Treatment Group | Discrimination Index* |
| Vehicle | [Value] ± [SEM] |
| Scopolamine | [Value] ± [SEM] |
| Scopolamine + this compound (Dose 1) | [Value] ± [SEM] |
| Scopolamine + this compound (Dose 2) | [Value] ± [SEM] |
| Scopolamine + Donepezil | [Value] ± [SEM] |
*Discrimination Index = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
References
- 1. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models [frontiersin.org]
- 5. Automated, Long-term Behavioral Assay for Cognitive Functions in Multiple Genetic Models of Alzheimer's Disease, Using IntelliCage [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. agetds.com [agetds.com]
- 8. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Focus Areas / Neuronal Cell Lines for Neurodegenerative Research - 2BScientific [2bscientific.com]
- 10. The cellular model for Alzheimer's disease research: PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arborassays.com [arborassays.com]
- 12. criver.com [criver.com]
- 13. Scopolamine induced Rodent Amnesia Model - Creative Biolabs [creative-biolabs.com]
- 14. Frontiers | Amelioration of Cognitive Deficit by Embelin in a Scopolamine-Induced Alzheimer’s Disease-Like Condition in a Rat Model [frontiersin.org]
- 15. Transgenic Mouse Models of Alzheimer’s Disease: Behavioral Testing and Considerations - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Scopolamine animal model of memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. njppp.com [njppp.com]
Arisugacin H: A Tool Compound for Elucidating Acetylcholinesterase-Dependent Mechanisms in Neuroscience
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The arisugacins are a family of meroterpenoids isolated from the fungus Penicillium sp. FO-4259 that have garnered interest in neuroscience research primarily due to their interaction with acetylcholinesterase (AChE), a key enzyme in cholinergic neurotransmission.[1] While Arisugacin A and B are potent and selective inhibitors of AChE, Arisugacin H, a related metabolite, displays negligible inhibitory activity.[2] This stark difference in potency makes this compound an invaluable tool compound. In neuroscience research, its primary application is not as an active agent but as a negative control and a structural analog for delineating the specific effects of AChE inhibition by its more potent counterparts. By comparing the biological effects of Arisugacin A or B to the inert this compound, researchers can confidently attribute observed phenomena to the inhibition of AChE rather than off-target effects of the core chemical scaffold. Furthermore, the entire arisugacin series, with their varying potencies, serves as an excellent case study for structure-activity relationship (SAR) analyses.
Mechanism of Action: The Arisugacin Family and Acetylcholinesterase
Acetylcholinesterase is a serine hydrolase responsible for the rapid breakdown of the neurotransmitter acetylcholine in the synaptic cleft, terminating the signal.[3] Inhibition of AChE increases the concentration and duration of acetylcholine in the synapse, enhancing cholinergic signaling. This mechanism is a cornerstone for symptomatic treatments of Alzheimer's disease.[1][4]
Arisugacin A is a highly potent inhibitor of AChE, with an IC50 value in the nanomolar range.[2][4] Computational docking studies suggest that Arisugacin A acts as a dual-binding site covalent inhibitor of AChE.[4] This model proposes that the compound interacts with both the catalytic active site and the peripheral anionic site of the enzyme, leading to a strong and selective inhibition. In contrast, this compound shows no significant inhibition of AChE at concentrations up to 100 µM, indicating that subtle structural differences within the arisugacin family lead to a dramatic loss of affinity for the enzyme.[5]
Data Presentation: Comparative Inhibitory Activity of Arisugacins
The following table summarizes the reported 50% inhibitory concentrations (IC50) of various arisugacin compounds against acetylcholinesterase, highlighting the potency of Arisugacins A and B and the inactivity of this compound.
| Compound | Acetylcholinesterase (AChE) IC50 | Reference |
| Arisugacin A | 1.0 - 25.8 nM | [2] |
| Arisugacin B | 1.0 - 25.8 nM | [2] |
| Arisugacin C | 2.5 µM | |
| Arisugacin D | 3.5 µM | |
| Arisugacin E | > 100 µM | |
| Arisugacin F | > 100 µM | |
| Arisugacin G | > 100 µM | |
| This compound | > 100 µM |
Mandatory Visualizations
Caption: Acetylcholinesterase inhibition pathway.
Caption: Workflow for a Structure-Activity Relationship study.
Caption: Workflow for a cell-based neuroscience experiment.
Experimental Protocols
Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from the widely used Ellman's method to determine AChE activity and inhibition.[6][7][8]
Objective: To determine the IC50 value of a test compound (e.g., this compound) for acetylcholinesterase.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (Arisugacin A as a positive control, this compound as the test compound) dissolved in a suitable solvent (e.g., DMSO)
-
Solvent for control wells
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate.
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Prepare a 14 mM stock solution of ATCI in phosphate buffer.
-
Prepare serial dilutions of the test compounds (e.g., this compound from 1 nM to 100 µM) and the positive control (e.g., Arisugacin A from 0.1 nM to 10 µM) in phosphate buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% to avoid solvent effects.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: 150 µL phosphate buffer, 10 µL DTNB, 10 µL ATCI, and 10 µL of solvent.
-
Control wells (100% activity): 140 µL phosphate buffer, 10 µL AChE, 10 µL DTNB, and 10 µL of solvent.
-
Test wells: 140 µL phosphate buffer, 10 µL of each compound dilution, and 10 µL AChE.
-
-
Incubation:
-
Add the buffer, AChE, and test compounds/solvent to the respective wells.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add 10 µL of DTNB to all wells.
-
Initiate the enzymatic reaction by adding 10 µL of ATCI to all wells.
-
Immediately start measuring the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The change in absorbance over time (Vmax) is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Application of this compound as a Negative Control in a Neuronal Cell Viability Assay
Objective: To determine if the neuroprotective effects of Arisugacin A against an insult (e.g., oxidative stress) are due to AChE inhibition, using this compound as a negative control.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Appropriate cell culture medium and supplements
-
Cell culture plates (e.g., 96-well)
-
A neurotoxic agent (e.g., H₂O₂, rotenone, or beta-amyloid oligomers)
-
Arisugacin A (active compound)
-
This compound (negative control)
-
Vehicle control (e.g., DMSO)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Culture:
-
Plate the neuronal cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and grow for 24 hours.
-
-
Pre-treatment:
-
Prepare working solutions of Arisugacin A (at a concentration known to be effective, e.g., 100 nM) and this compound (at the same concentration) in the cell culture medium.
-
Remove the old medium and add the medium containing the vehicle, Arisugacin A, or this compound to the respective wells.
-
Incubate for a suitable pre-treatment period (e.g., 1-2 hours).
-
-
Induction of Toxicity:
-
Prepare a working solution of the neurotoxic agent in the cell culture medium.
-
Add the neurotoxic agent to all wells except for the "untreated control" wells.
-
Incubate for a period sufficient to induce significant cell death (e.g., 24 hours).
-
-
Assessment of Cell Viability:
-
After the incubation period, remove the medium.
-
Perform the chosen cell viability assay according to the manufacturer's instructions.
-
Measure the output (e.g., absorbance or fluorescence) using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the untreated control wells (set to 100% viability).
-
Compare the viability of cells treated with the neurotoxin alone, neurotoxin + Arisugacin A, and neurotoxin + this compound.
-
Expected Outcome: If Arisugacin A shows a significant protective effect (increased cell viability) compared to the neurotoxin-only group, while this compound shows no protective effect, the results strongly suggest that the neuroprotection is mediated by the inhibition of acetylcholinesterase.
-
References
- 1. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. (+)-Arisugacin A - Computational evidence of a dual binding site covalent inhibitor of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 7. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Preparation of Arisugacin H Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arisugacin H is a meroterpenoid compound isolated from the fungus Penicillium sp. FO-4260.[] It is classified as an acetylcholinesterase (AChE) inhibitor.[] As an inhibitor of AChE, this compound has potential applications in neuroscience research, particularly in studies related to neurodegenerative diseases where cholinergic signaling is implicated. Accurate and consistent preparation of this compound stock solutions is crucial for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions.
Quantitative Data Summary
Due to the limited availability of public data on the specific physicochemical properties of this compound, the following table provides recommended starting points for solvent selection and storage conditions based on common practices for similar organic small molecules and acetylcholinesterase inhibitors. It is strongly advised to perform small-scale solubility tests before preparing a large stock solution.
| Parameter | Value/Recommendation | Notes |
| Molecular Weight | 528.59 g/mol | --- |
| Recommended Solvents | DMSO, Ethanol | Based on the common solubility of other Arisugacin compounds and similar acetylcholinesterase inhibitors. Aqueous solubility is expected to be low. |
| Recommended Stock Concentration | 1-10 mM | Higher concentrations may be possible depending on the solvent and experimental requirements. |
| Storage Temperature | -20°C or -80°C | Aliquoting is recommended to avoid repeated freeze-thaw cycles. |
| Storage Conditions | Protect from light and moisture. | Store in a tightly sealed container. |
| Working Concentration | Varies by application | Dilute the stock solution in the appropriate aqueous buffer or cell culture medium to the final desired concentration immediately before use. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Microcentrifuge tubes or amber glass vials, sterile
-
Analytical balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses
Procedure
-
Safety Precautions: Before handling this compound, review the available safety information. Handle the compound in a well-ventilated area, wearing appropriate PPE.
-
Determine the Required Mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, calculate the required mass using the following formula:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 528.59 g/mol x 1000 mg/g = 5.29 mg
-
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube or amber glass vial on an analytical balance.
-
Carefully weigh out 5.29 mg of this compound powder into the tared container.
-
-
Dissolving this compound:
-
Add 1 mL of anhydrous, sterile DMSO to the container with the weighed this compound.
-
Tightly cap the container.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but be cautious of potential compound degradation with excessive heat.
-
-
Storage of the Stock Solution:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This will minimize the number of freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway Context
This compound is an inhibitor of acetylcholinesterase (AChE). The canonical role of AChE is the termination of synaptic transmission at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh) into choline and acetate. By inhibiting AChE, this compound increases the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic signaling. This mechanism is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.
Caption: Inhibition of AChE by this compound enhances cholinergic signaling.
References
Application of Arisugacin H in High-Throughput Screening for Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for the treatment of Alzheimer's disease, myasthenia gravis, and other neurological disorders. High-throughput screening (HTS) of chemical libraries is a crucial step in the discovery of novel AChE inhibitors.
Arisugacins are a series of meroterpenoids isolated from Penicillium species that have demonstrated inhibitory activity against AChE.[1][2] While Arisugacins A, B, C, and D have been characterized as potent AChE inhibitors, the activity of Arisugacin H is a subject of conflicting reports. One study on metabolites from a mutant of Penicillium sp. FO-4259 reported that Arisugacins E, F, G, and H did not show AChE inhibition at concentrations up to 100 microM.[1] Conversely, other sources list this compound, produced by Penicillum sp. FO-4260, as an AChE inhibitor.[] Therefore, the following application notes provide a general framework for the high-throughput screening of the Arisugacin family and other potential AChE inhibitors, with the acknowledgment that the specific activity of this compound requires experimental validation.
Principle of the Assay
The most common method for screening AChE inhibitors is the colorimetric assay developed by Ellman.[4] This assay utilizes acetylthiocholine (ATCh) as a substrate for AChE. The enzymatic hydrolysis of ATCh produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be quantified spectrophotometrically at 412 nm.[4][5] A decrease in the rate of color formation is indicative of AChE inhibition.
Data Presentation
The inhibitory activity of compounds is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The following table summarizes the reported IC50 values for some of the Arisugacin compounds against AChE.
| Compound | IC50 (nM) | Source Organism |
| Arisugacin A | 1.0 | Penicillium sp. FO-4259 |
| Arisugacin B | - | Penicillium sp. FO-4259 |
| Arisugacin C | 2,500 | Mutant of Penicillium sp. FO-4259 |
| Arisugacin D | 3,500 | Mutant of Penicillium sp. FO-4259 |
| This compound | >100,000* | Mutant of Penicillium sp. FO-4259 |
*As reported in one study[1]. The activity of this compound from Penicillium sp. FO-4260 needs to be determined.
Experimental Protocols
Materials and Reagents
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Donepezil or Galanthamine)
-
96-well or 384-well microplates
-
Multichannel pipette or automated liquid handler
-
Microplate reader capable of measuring absorbance at 412 nm
Experimental Workflow for High-Throughput Screening
Caption: High-throughput screening workflow for AChE inhibitors.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare a 50 mM Tris-HCl buffer (pH 8.0).
-
Prepare a stock solution of AChE in the Tris-HCl buffer. The final concentration in the well should be optimized for a linear reaction rate.
-
Prepare a 10 mM stock solution of DTNB in the Tris-HCl buffer.
-
Prepare a 10 mM stock solution of ATCh in deionized water.
-
Prepare serial dilutions of the test compounds (e.g., this compound) and the positive control in a suitable solvent (e.g., 10% DMSO).
-
-
Assay Procedure (for a 200 µL final volume in a 96-well plate):
-
Add 2 µL of the test compound solution or control to each well of the microplate.
-
Add 178 µL of a pre-mixed solution containing the Tris-HCl buffer, AChE, and DTNB to each well. The final concentrations in the well should be approximately 0.02 U/mL of AChE and 0.3 mM of DTNB.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the ATCh solution to each well. The final concentration of ATCh should be approximately 1 mM.
-
Incubate the plate at room temperature for 10-20 minutes.
-
Measure the absorbance at 412 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of AChE inhibition is calculated using the following formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100
-
The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway
Acetylcholinesterase is a key component of the cholinergic signaling pathway. Its inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of postsynaptic cholinergic receptors (muscarinic and nicotinic).
Caption: Cholinergic signaling pathway and the site of action for AChE inhibitors.
Conclusion
The described high-throughput screening protocol provides a robust and reliable method for identifying and characterizing novel acetylcholinesterase inhibitors from natural product libraries, such as the Arisugacin family. While the inhibitory potential of this compound against AChE requires further investigation due to conflicting reports, the outlined methodology is suitable for determining its activity and that of other test compounds. The identification of new AChE inhibitors is a promising avenue for the development of improved therapeutics for a range of neurological disorders.
References
- 1. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Arisugacin H: Inactivity in Acetylcholinesterase Inhibition and a Pivot to Arisugacin A for Cognitive Impairment Models
Initial investigations into the biological activity of Arisugacin H have revealed that it does not possess inhibitory activity against acetylcholinesterase (AChE), a key target in the symptomatic treatment of cognitive impairment, particularly in Alzheimer's disease. A study on a series of metabolites from Penicillium sp. FO-4259-11 reported that while Arisugacins C and D showed micromolar inhibitory concentrations (IC50) against AChE, Arisugacins E, F, G, and H, including this compound, were inactive at concentrations up to 100 microM[1][2].
Given this lack of activity, this compound is not a viable candidate for investigation in animal models of cognitive impairment that are predicated on the cholinergic hypothesis. Therefore, these application notes and protocols will focus on the closely related and highly potent AChE inhibitor, Arisugacin A , also isolated from Penicillium sp.[3][4]. Arisugacin A is a potent and selective inhibitor of AChE, making it an excellent candidate for preclinical evaluation in animal models of cognitive decline[3][4][5].
Application Notes for Arisugacin A in Animal Models of Cognitive Impairment
These notes are intended for researchers, scientists, and drug development professionals investigating the potential of Arisugacin A as a therapeutic agent for cognitive disorders.
Introduction
Arisugacin A is a meroterpenoid compound that has demonstrated potent and selective inhibitory activity against acetylcholinesterase (AChE)[3][4]. Its mechanism of action is analogous to currently marketed drugs for Alzheimer's disease, which function by increasing the levels of acetylcholine in the synaptic cleft. The following protocols and data summaries provide a framework for the preclinical evaluation of Arisugacin A in established animal models of cognitive impairment.
Data Presentation: In Vitro Activity of Arisugacins
The following table summarizes the in vitro acetylcholinesterase inhibitory activity of various Arisugacin compounds, highlighting the potent and selective nature of Arisugacin A and the inactivity of this compound.
| Compound | Source Organism | Target Enzyme | IC50 (nM) | Selectivity vs. BuChE | Reference |
| Arisugacin A | Penicillium sp. FO-4259 | Acetylcholinesterase (AChE) | 1.0 - 25.8 | >2,000-fold | [4] |
| Arisugacin B | Penicillium sp. FO-4259 | Acetylcholinesterase (AChE) | 1.0 - 25.8 | >2,000-fold | [4] |
| Arisugacin C | Penicillium sp. FO-4259-11 | Acetylcholinesterase (AChE) | 2,500 | Not Reported | [1] |
| Arisugacin D | Penicillium sp. FO-4259-11 | Acetylcholinesterase (AChE) | 3,500 | Not Reported | [1] |
| This compound | Penicillium sp. FO-4259-11 | Acetylcholinesterase (AChE) | >100,000 | Not Applicable | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate Arisugacin A in animal models of cognitive impairment are provided below.
Protocol 1: Scopolamine-Induced Amnesia Model in Mice
This model is widely used to induce a transient cholinergic deficit, mimicking aspects of cognitive impairment.
1. Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
-
Housed in a controlled environment (12h light/dark cycle, 22 ± 2°C, food and water ad libitum).
-
Acclimatize animals for at least one week before the experiment.
2. Drug Preparation and Administration:
-
Arisugacin A: Dissolve in a vehicle of 10% DMSO, 40% PEG400, and 50% saline. Prepare fresh daily.
-
Scopolamine Hydrobromide: Dissolve in 0.9% saline.
-
Administration:
-
Administer Arisugacin A (e.g., 0.1, 0.3, 1.0 mg/kg) or vehicle intraperitoneally (i.p.) 60 minutes before the behavioral test.
-
Administer scopolamine (1 mg/kg, i.p.) 30 minutes before the behavioral test.
-
3. Behavioral Assay: Morris Water Maze (MWM):
-
Apparatus: A circular pool (120 cm diameter) filled with opaque water (20 ± 1°C). A hidden platform (10 cm diameter) is submerged 1 cm below the water surface.
-
Acquisition Phase (4 days):
-
Four trials per day for each mouse.
-
Gently place the mouse into the water facing the pool wall from one of four starting positions.
-
Allow the mouse to swim freely for 60 seconds to find the platform.
-
If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15 seconds.
-
Record the escape latency (time to find the platform) and swim path using a video tracking system.
-
-
Probe Trial (Day 5):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
4. Data Analysis:
-
Analyze escape latencies during the acquisition phase using a two-way repeated-measures ANOVA.
-
Analyze probe trial data using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's).
Protocol 2: Amyloid-Beta (Aβ)-Induced Cognitive Deficit Model in Rats
This model simulates the neurotoxic effects of amyloid plaques, a hallmark of Alzheimer's disease.
1. Animals:
-
Male Wistar rats, 250-300g.
-
Housed as described in Protocol 1.
2. Surgical Procedure (Stereotaxic Injection of Aβ):
-
Anesthetize the rat (e.g., ketamine/xylazine cocktail).
-
Secure the rat in a stereotaxic apparatus.
-
Inject aggregated Aβ1-42 peptide (e.g., 5 µl of a 2 µg/µl solution) intracerebroventricularly (ICV). Coordinates relative to bregma: AP -0.8 mm, ML ±1.5 mm, DV -3.6 mm.
-
Allow a recovery period of 14 days for the development of cognitive deficits.
3. Drug Administration:
-
Administer Arisugacin A (e.g., 0.3, 1.0, 3.0 mg/kg, i.p.) or vehicle daily for 14 days, starting from the day of surgery.
4. Behavioral Assay: Passive Avoidance Task:
-
Apparatus: A two-compartment shuttle box with a light and a dark compartment, connected by a guillotine door. The floor of the dark compartment is a grid that can deliver a mild electric shock.
-
Acquisition Trial:
-
Place the rat in the light compartment.
-
After a brief habituation period, the door opens.
-
When the rat enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Immediately return the rat to its home cage.
-
-
Retention Trial (24 hours later):
-
Place the rat back in the light compartment.
-
Record the latency to enter the dark compartment (step-through latency), up to a maximum of 300 seconds.
-
5. Data Analysis:
-
Analyze step-through latencies using a one-way ANOVA or Kruskal-Wallis test, followed by appropriate post-hoc comparisons.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the action and evaluation of Arisugacin A.
Caption: Mechanism of Action of Arisugacin A.
Caption: Experimental workflow for evaluating Arisugacin A.
References
- 1. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11. | Semantic Scholar [semanticscholar.org]
- 3. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arisugacin A | C28H32O8 | CID 10255275 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Arisugacin H solubility in DMSO and aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of Arisugacin H in DMSO and aqueous buffers. Due to the limited availability of public data on the specific solubility of this compound, this guide offers detailed protocols for determining its solubility, troubleshooting advice for common experimental issues, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
Q2: How soluble is this compound in aqueous buffers?
A2: The aqueous solubility of this compound is expected to be significantly lower than its solubility in DMSO. The molecular structure of this compound suggests it is a relatively lipophilic molecule, which generally correlates with lower aqueous solubility. The presence of multiple hydroxyl groups may contribute to some degree of water solubility, but overall, it is likely to be sparingly soluble in aqueous buffers alone. The final achievable concentration will be dependent on the pH and ionic strength of the buffer.
Q3: Can I add DMSO to my aqueous buffer to increase this compound solubility?
A3: Yes, adding a small percentage of DMSO as a co-solvent is a common and effective method to increase the aqueous solubility of poorly soluble compounds. For cell-based assays and other biological experiments, the final concentration of DMSO is typically kept low (e.g., <1% v/v) to minimize solvent-induced artifacts. Even at low percentages, DMSO can significantly enhance the apparent aqueous solubility of a compound.[2]
Q4: I am observing precipitation when I dilute my this compound DMSO stock into an aqueous buffer. What should I do?
A4: Precipitation upon dilution is a common issue with compounds that have low aqueous solubility. Here are a few troubleshooting steps:
-
Decrease the final concentration: Your target concentration in the aqueous buffer may be above the solubility limit of this compound. Try preparing serial dilutions to find a concentration that remains in solution.
-
Increase the percentage of DMSO: If your experimental system allows, a slightly higher percentage of DMSO in the final aqueous solution might be necessary to maintain solubility. However, always consider the tolerance of your assay to DMSO.
-
Vortex thoroughly during dilution: Ensure rapid and complete mixing when adding the DMSO stock to the aqueous buffer. Adding the stock solution directly into the buffer with vigorous vortexing can help prevent localized high concentrations that may precipitate.
-
Prepare a fresh DMSO stock: Over time, compounds stored in DMSO can sometimes degrade or precipitate out of the stock solution. Ensure your DMSO stock is fully dissolved before use.
Q5: What is the primary biological target of this compound?
A5: this compound is known to be an acetylcholinesterase (AChE) inhibitor.[3] Acetylcholinesterase is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in the levels and duration of action of acetylcholine in the synaptic cleft.
Quantitative Solubility Data
Specific quantitative solubility data for this compound in DMSO and various aqueous buffers is not publicly available. Researchers are advised to experimentally determine the solubility for their specific buffer systems and experimental conditions. A general protocol for this determination is provided below.
| Solvent | Expected Solubility | Notes |
| DMSO | High | Commonly used to prepare stock solutions at concentrations of 10 mM or greater. |
| Aqueous Buffers (e.g., PBS, pH 7.4) | Low | Solubility is expected to be in the low micromolar range or below. |
| Aqueous Buffers with DMSO co-solvent | Moderate | The addition of a small percentage of DMSO (e.g., 1-5%) can significantly increase aqueous solubility. |
Experimental Protocols
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol is a standard method for determining the equilibrium solubility of a compound in a specific buffer.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) in a glass vial. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Separation of Undissolved Solid:
-
After equilibration, allow the suspension to settle.
-
Carefully remove an aliquot of the supernatant without disturbing the solid material.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining undissolved particles. Centrifugation at high speed can also be used as an alternative.
-
-
Quantification:
-
Dilute the clear filtrate with a suitable solvent (e.g., a mixture of the aqueous buffer and an organic solvent like acetonitrile or methanol) to a concentration within the linear range of a pre-established calibration curve.
-
Analyze the concentration of this compound in the diluted filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Calculate the original concentration in the saturated solution to determine the aqueous solubility.
-
Protocol for Preparing this compound Solutions for In Vitro Assays
This protocol describes a common method for preparing working solutions from a DMSO stock for use in biological assays.
-
Prepare a Concentrated Stock Solution in DMSO:
-
Dissolve a known weight of this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the compound is completely dissolved. This stock solution can be stored at -20 °C or -80 °C.
-
-
Serial Dilutions in DMSO (Optional):
-
If a range of concentrations is needed for your experiment, perform serial dilutions of the concentrated DMSO stock solution in 100% DMSO to create intermediate stock solutions.
-
-
Preparation of Final Working Solution:
-
On the day of the experiment, dilute the DMSO stock solution (or intermediate dilutions) into the final aqueous assay buffer.
-
To minimize precipitation, add the small volume of the DMSO stock directly to the larger volume of aqueous buffer while vortexing. The final concentration of DMSO should be kept as low as possible and consistent across all experimental conditions, including vehicle controls.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Diagram of the signaling pathway showing the inhibition of Acetylcholinesterase (AChE) by this compound.
Caption: A simplified experimental workflow for determining the aqueous solubility of this compound.
References
improving the stability of Arisugacin H in experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Arisugacin H in experimental solutions. The information is presented in a question-and-answer format to directly address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a meroterpenoid and a potent acetylcholinesterase (AChE) inhibitor isolated from Penicillium sp. FO-4260. Like many complex natural products, its structure contains functional groups that may be susceptible to degradation under common experimental conditions, potentially affecting the accuracy and reproducibility of research findings.
Q2: What are the key structural features of this compound that might contribute to instability?
This compound's structure contains several reactive moieties:
-
Delta-lactone: This cyclic ester is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, leading to ring-opening and inactivation of the molecule.
-
Enone: The α,β-unsaturated ketone system can be prone to oxidation and reactions with nucleophiles.
-
Tertiary alcohols: These functional groups can be susceptible to oxidation.
-
Multiple chiral centers: Changes in pH or temperature could potentially lead to epimerization at some of these centers, altering the compound's biological activity.
Q3: What are the primary factors that can affect the stability of this compound in solution?
Several factors can influence the stability of this compound:
-
pH: Both acidic and alkaline conditions can promote the hydrolysis of the lactone ring. The optimal pH for stability is likely to be in the neutral to slightly acidic range.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Light: Exposure to UV or even ambient light can induce photochemical degradation.
-
Solvent: The choice of solvent can significantly impact stability. Protic solvents like methanol and ethanol may participate in solvolysis reactions.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the enone and tertiary alcohol functionalities.
Q4: How should I prepare stock solutions of this compound?
For stock solutions, it is recommended to use a high-quality, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. Prepare concentrated stock solutions to minimize the volume added to your experimental system. It is advisable to prepare fresh dilutions for each experiment from the stock solution.
Q5: What are the recommended storage conditions for this compound?
-
Solid Form: this compound, obtained as a white powder, should be stored in a tightly sealed container at -20°C or lower, protected from light and moisture.[1]
-
Stock Solutions: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C and protect them from light.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity over time in aqueous buffers. | Hydrolysis of the delta-lactone ring. | - Maintain the pH of the buffer in the neutral to slightly acidic range (pH 6.0-7.4).- Prepare fresh working solutions immediately before each experiment.- Minimize the incubation time in aqueous solutions. |
| Inconsistent results between experiments. | Degradation of this compound stock solution. | - Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Store stock solutions at -80°C.- Periodically check the purity of the stock solution using HPLC. |
| Precipitation of this compound in aqueous solutions. | Low aqueous solubility. | - Use a co-solvent such as DMSO or ethanol (ensure the final concentration does not affect the assay).- Do not exceed the solubility limit of this compound in the final experimental medium. |
| Discoloration of the solution. | Oxidative degradation. | - Use deoxygenated buffers by sparging with an inert gas (e.g., nitrogen or argon).- Consider adding a small amount of an antioxidant, but verify its compatibility with the experimental system. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Materials: this compound (solid), anhydrous DMSO, microcentrifuge tubes, precision balance.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Assessment of this compound Stability in an Aqueous Buffer
-
Materials: this compound stock solution (10 mM in DMSO), aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.4), HPLC system with a suitable column (e.g., C18), HPLC-grade solvents.
-
Procedure:
-
Prepare a working solution of this compound in the aqueous buffer at the desired final concentration (e.g., 10 µM).
-
Immediately after preparation (t=0), inject an aliquot of the working solution into the HPLC system to determine the initial peak area of this compound.
-
Incubate the working solution under the desired experimental conditions (e.g., 37°C in a water bath).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the working solution and inject it into the HPLC system.
-
Monitor the peak area of this compound and the appearance of any new peaks corresponding to degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Data Presentation
Table 1: Hypothetical pH-Dependent Stability of this compound
| pH | Temperature (°C) | Incubation Time (hours) | This compound Remaining (%) |
| 5.0 | 37 | 24 | 95 |
| 6.0 | 37 | 24 | 92 |
| 7.4 | 37 | 24 | 85 |
| 8.0 | 37 | 24 | 70 |
| 9.0 | 37 | 24 | 55 |
Table 2: Hypothetical Temperature-Dependent Stability of this compound in pH 7.4 Buffer
| Temperature (°C) | Incubation Time (hours) | This compound Remaining (%) |
| 4 | 24 | 98 |
| 25 (Room Temp) | 24 | 90 |
| 37 | 24 | 85 |
| 50 | 24 | 60 |
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting flowchart for inconsistent this compound results.
References
Technical Support Center: Arisugacin H Acetylcholinesterase Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Arisugacin H in acetylcholinesterase (AChE) assays.
Troubleshooting Guides
This section addresses common issues that may arise during your experiments.
Problem: No or very low inhibition of AChE activity observed with this compound.
Possible Cause 1: Intrinsic Activity of this compound
Recent studies have shown that while Arisugacins A and B are potent AChE inhibitors, this compound may exhibit weak or no activity. One study reported that this compound did not inhibit AChE at concentrations up to 100 µM.[1][2] It is crucial to consider that the lack of inhibition may be a true result reflecting the compound's intrinsic biological activity rather than an experimental artifact.
Solution:
-
Re-evaluate expectations: Be aware that this compound may not be a potent AChE inhibitor.
-
Positive Control: Always include a known AChE inhibitor (e.g., donepezil, galantamine) as a positive control to ensure the assay is performing correctly.
-
Test Related Compounds: If available, test related compounds like Arisugacin C or D, which have reported inhibitory activity, to confirm the assay's sensitivity to this class of molecules.[1][2]
Possible Cause 2: Issues with the Ellman's Assay
The Ellman's assay is a robust method, but several factors can lead to erroneous results, such as a lack of color development.[1]
Solutions:
-
Verify Reagent Quality:
-
DTNB (Ellman's Reagent): Prepare fresh DTNB solution. To test its reactivity, add a small amount of a reducing agent like β-mercaptoethanol; an intense yellow color should appear instantly.
-
Acetylthiocholine (ATCI): Ensure the substrate has not degraded.
-
-
Check Buffer pH: The Ellman's assay is pH-sensitive. The reaction buffer (typically phosphate buffer) should be at pH 8.0. Incorrect pH can hinder the colorimetric reaction.[3]
-
Enzyme Activity: Confirm that the acetylcholinesterase enzyme is active. Prepare a well with the enzyme, substrate, and DTNB but without any inhibitor. A strong yellow color should develop over time.
Problem: High background signal or false positive results.
Possible Cause 1: Chemical Interference with the Ellman's Reagent
Natural products, including meroterpenoids like this compound, can sometimes interfere with the assay's chemistry, leading to false positives. Some compounds can directly react with DTNB or inhibit the reaction between thiocholine and DTNB.[4]
Solutions:
-
Run a Blank: Prepare a reaction mixture containing this compound, DTNB, and the buffer, but without the enzyme. If a yellow color develops, it indicates direct reaction of your compound with DTNB.
-
Alternative Assays: Consider using an alternative AChE assay method that does not rely on DTNB to validate your results.[5]
Possible Cause 2: Compound Aggregation
At higher concentrations, some compounds can form aggregates that sequester the enzyme, leading to non-specific inhibition and false-positive results. This can sometimes be observed as a bell-shaped dose-response curve.[6]
Solutions:
-
Include Detergents: Adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer can help prevent compound aggregation.
-
Vary Enzyme Concentration: True inhibitors should show an IC50 value that is independent of the enzyme concentration, whereas aggregating compounds may show a dependence.
Frequently Asked Questions (FAQs)
Q1: What is the expected IC50 value for this compound against acetylcholinesterase?
A1: Based on available literature, this compound has been shown to have very weak or no inhibitory activity against AChE, with one study reporting no inhibition at concentrations up to 100 µM.[1][2] In contrast, other related compounds from the same family have demonstrated potent inhibition.
Q2: My Ellman's assay is not showing any yellow color, even in the control wells. What should I do?
A2: A lack of color development in the control wells points to a fundamental issue with the assay components. Here's a step-by-step troubleshooting process:
-
Check DTNB: Ensure your DTNB solution is fresh and reactive.
-
Verify Substrate: Make sure your acetylthiocholine (ATCI) substrate is correctly prepared and not degraded.
-
Confirm Enzyme Activity: Your enzyme stock may be inactive. Try a fresh aliquot or a new batch of acetylcholinesterase.
-
Buffer pH: Confirm the pH of your reaction buffer is 8.0.
Q3: Can this compound, as a natural product, interfere with the assay?
A3: Yes, natural products can sometimes interfere with in vitro assays.[6] Potential interferences include:
-
Colorimetric Interference: The compound itself might absorb light at the detection wavelength (412 nm for the Ellman's assay).
-
Chemical Reactivity: The compound could react directly with the assay reagents.
-
Aggregation: The compound may form aggregates that non-specifically inhibit the enzyme.
It is always recommended to run appropriate controls to rule out these possibilities.
Data Presentation
Table 1: Reported IC50 Values for Arisugacin Analogs against Acetylcholinesterase
| Compound | IC50 (µM) | Source |
| Arisugacin C | 2.5 | [1][2] |
| Arisugacin D | 3.5 | [1][2] |
| This compound | >100 (No inhibition observed) | [1][2] |
Experimental Protocols
Detailed Protocol for Acetylcholinesterase Inhibition Assay using Ellman's Method
This protocol is adapted from standard methodologies.[3][7]
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Acetylcholinesterase (AChE) from electric eel
-
This compound and other test compounds
-
Donepezil or galantamine (positive control)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
-
Reagent Preparation:
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate over the measurement period.
-
DTNB Solution: Prepare a 10 mM DTNB stock solution in phosphate buffer.
-
ATCI Solution: Prepare a 14 mM ATCI stock solution in deionized water. Prepare this solution fresh daily.
-
Test Compounds: Dissolve this compound and control compounds in DMSO to create stock solutions. Further dilute in phosphate buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Setup (in a 96-well plate):
-
Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.
-
Add 10 µL of the test compound solution (or buffer for control wells).
-
Add 10 µL of the AChE solution.
-
Incubate the plate at 25°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Add 10 µL of 10 mM DTNB to each well.
-
Initiate the reaction by adding 10 µL of 14 mM ATCI to each well.
-
Immediately start measuring the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 where V_control is the reaction rate of the control (enzyme without inhibitor) and V_sample is the reaction rate in the presence of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Visualizations
Caption: Workflow for the AChE inhibition assay.
Caption: Troubleshooting decision tree for low inhibition.
References
- 1. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 PMID: 10724008 | MedChemExpress [medchemexpress.eu]
- 3. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
troubleshooting poor reproducibility in Arisugacin H experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering reproducibility issues in experiments involving Arisugacin H.
Troubleshooting Guides
Poor reproducibility in this compound experiments can arise from variability in its production and challenges in the subsequent biological assays. This guide is divided into two sections to address these distinct experimental stages.
Section 1: Troubleshooting this compound Production and Isolation
Variability in the production of secondary metabolites by microbial fermentation is a common challenge.[1][2][3][4][5] The following Q&A addresses common issues in obtaining consistent yields of this compound from Penicillium sp.
Question: My Penicillium sp. culture is not producing this compound, or the yield is significantly lower than expected. What are the possible causes and solutions?
Answer:
Low or inconsistent production of this compound can be attributed to several factors related to the producing strain and culture conditions.
-
Strain Integrity:
-
Issue: The producing strain, Penicillium sp. FO-4260, may have lost its ability to produce this compound due to genetic drift after repeated subculturing.
-
Solution: Always use a fresh culture from a cryopreserved stock for each fermentation. Regularly perform quality control checks on the stock culture to ensure its viability and productivity.
-
-
Culture Media Composition:
-
Issue: Minor variations in media components can significantly impact secondary metabolite production.[5]
-
Solution:
-
Strictly adhere to the prescribed media formulation. Use high-purity reagents and water.
-
Prepare a single large batch of media for a series of experiments to minimize batch-to-batch variability.
-
The carbon-to-nitrogen ratio is often critical for secondary metabolite production.[1] Consider optimizing this ratio if yields are consistently low.
-
-
-
Fermentation Conditions:
-
Issue: Suboptimal fermentation parameters can inhibit the biosynthetic pathways leading to this compound.
-
Solution:
-
Temperature, pH, and Aeration: Precisely control and monitor these parameters throughout the fermentation process. Ensure your equipment is calibrated correctly.
-
Growth Phase: Secondary metabolite production is often growth-phase dependent, typically occurring in the stationary phase.[2] Harvest the culture at a consistent time point in the growth curve, determined through preliminary time-course experiments.
-
-
-
Extraction and Purification:
-
Issue: Inefficient extraction or degradation of this compound during purification can lead to lower yields.
-
Solution:
-
Ensure complete extraction of the compound from the culture broth and mycelium.
-
Use appropriate chromatography resins and solvent systems.
-
Monitor the stability of this compound at different pH values and temperatures to prevent degradation.
-
-
Section 2: Troubleshooting Acetylcholinesterase (AChE) Inhibition Assays
The biological activity of this compound is a subject of conflicting reports, with some sources indicating it is an AChE inhibitor and others stating it has no activity at concentrations up to 100 μM.[6][] This makes robust and reproducible assay execution critical. The following Q&A addresses common issues in AChE inhibition assays.
Question: I am observing high variability in my AChE inhibition assay results with this compound. What could be the cause?
Answer:
High variability in AChE inhibition assays can stem from several sources, including reagent handling, experimental setup, and data analysis.
-
Reagent Quality and Handling:
-
Issue: Degradation of reagents, particularly the enzyme (AChE) and the substrate (e.g., acetylthiocholine), can lead to inconsistent results.
-
Solution:
-
Store all reagents at their recommended temperatures and protect them from light.
-
Prepare fresh working solutions of the enzyme and substrate for each experiment.
-
Use a consistent source and lot of AChE to minimize enzyme activity variations.
-
-
-
Assay Conditions:
-
Issue: Minor fluctuations in assay conditions can impact enzyme kinetics.
-
Solution:
-
Temperature and pH: Maintain a constant temperature and pH throughout the assay. Use a temperature-controlled plate reader.
-
Incubation Times: Use a precise timer for all incubation steps.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for the enzyme, substrate, and inhibitor solutions. Use calibrated pipettes.
-
-
-
Data Interpretation:
-
Issue: Incorrect data analysis can lead to misinterpretation of the results.
-
Solution:
-
Controls: Include appropriate controls in every assay:
-
Negative Control: No inhibitor.
-
Positive Control: A known AChE inhibitor.
-
Blank: No enzyme, to account for non-enzymatic hydrolysis of the substrate.
-
-
Linear Range: Ensure the assay is running within the linear range of the enzyme activity.[8]
-
-
Question: My results show that this compound is not inhibiting AChE, which contradicts some reports. How should I proceed?
Answer:
This is a critical observation that aligns with some published data indicating Arisugacins E, F, G, and H do not inhibit AChE at 100 µM.[6]
-
Confirm Compound Identity and Purity:
-
Issue: The compound being tested may not be this compound or could be impure.
-
Solution: Verify the identity and purity of your this compound sample using analytical techniques such as NMR and mass spectrometry.
-
-
Assay Sensitivity:
-
Issue: Your assay may not be sensitive enough to detect weak inhibition.
-
Solution:
-
Optimize the enzyme and substrate concentrations to increase assay sensitivity.
-
Test a wide range of this compound concentrations.
-
-
-
Consider Alternative Hypotheses:
-
Issue: The initial reports of AChE inhibition by this compound may be incorrect or context-dependent.
-
Solution:
-
Thoroughly review the literature for the experimental conditions under which AChE inhibition was reported.
-
Consider the possibility that this compound has a different biological target.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the reported biological activity of this compound?
A1: There are conflicting reports regarding the bioactivity of this compound. While some commercial suppliers describe it as an acetylcholinesterase (AChE) inhibitor[], a study by Otoguro et al. (2000) reported that Arisugacins E, F, G, and H did not inhibit AChE at a concentration of 100 μM.[6] This discrepancy highlights the importance of careful experimental validation.
Q2: What is the producing organism of this compound?
A2: this compound is a secondary metabolite produced by the fungus Penicillium sp. FO-4260.[] Note that other Arisugacins (A-G) have been reported from Penicillium sp. FO-4259 and a mutant strain, FO-4259-11.[6][9][10][11][12]
Q3: Where can I find a detailed synthesis protocol for this compound?
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) for various Arisugacins against acetylcholinesterase (AChE).
| Compound | IC50 against AChE | Reference |
| Arisugacin A | 1.0 - 25.8 nM | [14] |
| Arisugacin B | 1.0 - 25.8 nM | [14] |
| Arisugacin C | 2.5 µM | [6] |
| Arisugacin D | 3.5 µM | [6] |
| Arisugacin E | No inhibition at 100 µM | [6] |
| Arisugacin F | No inhibition at 100 µM | [6] |
| Arisugacin G | No inhibition at 100 µM | [6] |
| This compound | No inhibition at 100 µM | [6] |
| This compound | Reported as an AChE inhibitor (no IC50 provided) | [] |
Experimental Protocols
General Protocol for Isolation of this compound from Penicillium sp.
This is a generalized protocol based on methods for isolating similar microbial secondary metabolites. Optimization will be required.
-
Fermentation:
-
Inoculate a suitable liquid production medium with a fresh culture of Penicillium sp. FO-4260.
-
Incubate at the optimal temperature with shaking for the time determined to coincide with maximal secondary metabolite production.
-
-
Extraction:
-
Separate the mycelium from the culture broth by filtration or centrifugation.
-
Extract the mycelium with an organic solvent (e.g., acetone, ethyl acetate).
-
Extract the culture broth with a water-immiscible organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and evaporate the solvent under reduced pressure.
-
-
Purification:
-
Subject the crude extract to a series of chromatographic separations. This may include:
-
Silica gel chromatography.
-
Reverse-phase chromatography (e.g., C18).
-
Size-exclusion chromatography.
-
-
Monitor fractions for the presence of this compound using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Combine fractions containing pure this compound and confirm its identity and purity using NMR and mass spectrometry.
-
Protocol for Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is based on the widely used Ellman's method for measuring AChE activity.
-
Reagent Preparation:
-
Prepare a stock solution of AChE in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Prepare a stock solution of the substrate, acetylthiocholine iodide (ATCI), in buffer.
-
Prepare a stock solution of the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), in buffer.
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO), and then dilute further in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, DTNB solution, and the this compound solution (or vehicle control).
-
Add the AChE solution to each well and incubate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the ATCI solution to all wells.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Caption: Troubleshooting workflow for low this compound production.
Caption: Troubleshooting workflow for AChE inhibition assay variability.
Caption: Logical workflow for investigating conflicting this compound bioactivity.
References
- 1. Evolution and regulation of microbial secondary metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Editorial: Microbial Secondary Metabolites: Recent Developments and Technological Challenges [frontiersin.org]
- 4. Correlating Secondary Metabolite Production with Genetic Changes Using Differential Analysis of 2D NMR Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11. | Semantic Scholar [semanticscholar.org]
- 12. Arisugacin, a novel and selective inhibitor of acetylcholinesterase from Penicillium sp. FO-4259 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Convergent synthesis of arisugacin skeletons and their acetylcholinesterase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Technical Support Center: Arisugacin Compounds in In Vitro Studies
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with Arisugacin compounds in vitro.
Frequently Asked Questions (FAQs)
Q1: I am trying to optimize the concentration of Arisugacin H for my acetylcholinesterase (AChE) inhibition assay, but I am not seeing any activity. Why is this?
A crucial point to note is that this compound has been shown to be inactive as an acetylcholinesterase inhibitor.[1] Studies have reported that Arisugacins E, F, G, and H do not inhibit AChE at concentrations up to 100 µM.[1] It is possible that you are working with a related, active compound from the Arisugacin family. We recommend verifying the specific Arisugacin you are using. The most potent AChE inhibitors in this family are Arisugacins A and B.[2][3]
Q2: Which Arisugacins are potent acetylcholinesterase inhibitors and what are their IC50 values?
Arisugacins A, B, C, and D have all demonstrated inhibitory activity against acetylcholinesterase. Arisugacin A is the most potent inhibitor among them.[3][4] The IC50 values for these compounds are summarized in the table below.
| Compound | Acetylcholinesterase (AChE) IC50 | Butyrylcholinesterase (BuChE) Inhibition |
| Arisugacin A | 1.0 nM[4] | > 18,000 nM (Highly Selective)[4] |
| Arisugacin B | In the range of 1.0 - 25.8 nM[2] | Highly Selective |
| Arisugacin C | 2.5 µM[1] | Not specified |
| Arisugacin D | 3.5 µM[1][5] | Not specified |
| This compound | No inhibition at 100 µM[1] | Not applicable |
Q3: What is the mechanism of action for Arisugacin A's inhibition of acetylcholinesterase?
Computational studies suggest that Arisugacin A acts as a dual-binding site, covalent inhibitor of acetylcholinesterase.[4] Unlike many other AChE inhibitors, Arisugacin A does not contain a quaternizable nitrogen atom.[4] Its proposed mechanism involves interactions with key amino acid residues in the enzyme's active site, including potential covalent bonding with Ser200.[4]
Q4: What is a good starting concentration range for in vitro studies with Arisugacin A?
Given its potent IC50 value of 1 nM, it is advisable to start with a wide range of concentrations in your initial experiments. A good starting point would be a serial dilution from 1 µM down to the picomolar range to capture the full dose-response curve.
Q5: Are there any known issues with the solubility of Arisugacins in cell culture media?
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or low AChE inhibition with active Arisugacins (A, B, C, D) | Incorrect compound concentration. | Verify the dilution series and the concentration of your stock solution. |
| Compound degradation. | Prepare fresh stock solutions. Some compounds are unstable in solution. | |
| Assay conditions are not optimal. | Check the pH, temperature, and incubation time of your assay. | |
| High variability between replicate wells | Inconsistent pipetting. | Use calibrated pipettes and ensure proper mixing. |
| Compound precipitation in the assay medium. | Visually inspect the wells for any precipitate. If present, try a lower concentration or a different solvent for the stock solution. | |
| Cell toxicity observed in cell-based assays | High concentration of the compound. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range. |
| High concentration of the solvent (e.g., DMSO). | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). |
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is a general guideline for determining the AChE inhibitory activity of an Arisugacin compound.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Arisugacin A (or other active Arisugacin)
-
DMSO (for stock solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Arisugacin A in DMSO.
-
Create a series of dilutions of Arisugacin A in phosphate buffer.
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add:
-
Phosphate buffer
-
Arisugacin A dilution (or buffer for control)
-
DTNB solution
-
-
Initiate the reaction by adding the AChE solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Add the ATCI substrate to all wells to start the colorimetric reaction.
-
Immediately measure the absorbance at a specific wavelength (e.g., 412 nm) at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Proposed dual-binding site inhibition of AChE by Arisugacin A.
References
- 1. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (+)-Arisugacin A - Computational evidence of a dual binding site covalent inhibitor of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
Technical Support Center: Overcoming Challenges in the Chemical Synthesis of Arisugacin H
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the chemical synthesis of Arisugacin H and related meroterpenoids. The information is presented in a question-and-answer format to directly address experimental challenges.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the synthesis of the Arisugacin core structure, particularly focusing on the critical stereoselective oxidation of the pyran ring.
Problem 1: Low to no conversion during the epoxidation of the endocyclic olefin in the 2H-pyran ring of the pyranopyrone core.
-
Question: We are attempting to epoxidize the endocyclic double bond of our pyranopyrone intermediate using m-CPBA, but we are observing very low conversion and the formation of multiple unidentified byproducts. What is causing this issue and how can we resolve it?
-
Answer: This is a known and significant challenge in the synthesis of the Arisugacin family. The direct epoxidation of the endocyclic olefin in 2H-pyrans fused to 2-pyrones is inherently problematic.[1] The electron-deficient nature of the pyran ring, influenced by the adjacent pyrone, deactivates the double bond towards electrophilic attack by common epoxidizing agents like m-CPBA. This low reactivity often requires harsh reaction conditions, which can lead to decomposition and side reactions.
To overcome this, a two-step dihydroxylation-deoxygenation strategy is recommended. Instead of direct epoxidation, the olefin should first be dihydroxylated to form a vicinal diol. This diol can then be converted to the epoxide or undergo other transformations.
Problem 2: Poor stereoselectivity in the functionalization of the pyran ring.
-
Question: We have managed to achieve some dihydroxylation of the endocyclic olefin, but the reaction is not stereoselective, leading to a mixture of diastereomers that are difficult to separate. How can we control the stereochemistry of this transformation?
-
Answer: Achieving high stereoselectivity is crucial for the synthesis of this compound. Fortunately, highly stereoselective trans- and cis-dihydroxylation protocols have been developed for these systems.[1] The choice of reagents will determine the stereochemical outcome.
-
For cis-dihydroxylation: The Sharpless Asymmetric Dihydroxylation is a reliable method.[2][3][4][5] Using AD-mix-α or AD-mix-β allows for the predictable formation of the syn-diol with high enantioselectivity. The Upjohn dihydroxylation, using a catalytic amount of osmium tetroxide with a stoichiometric re-oxidant like NMO, also provides the syn-diol, albeit without enantiocontrol unless a chiral ligand is added.[6][7]
-
For trans-dihydroxylation: The Prévost and Woodward modifications of the dihydroxylation reaction can be employed to generate anti-diols. The Prévost reaction, using iodine and silver benzoate in an anhydrous solvent, yields the anti-diol.[8][9][10] The Woodward modification, which includes water, results in the syn-diol.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main stages in the synthesis of the this compound core skeleton?
A1: The synthesis of the Arisugacin core typically involves two key stages:
-
Construction of the fused pyranopyrone system: This is often achieved through a formal [3+3] cycloaddition reaction between an α,β-unsaturated iminium salt and a 1,3-dicarbonyl equivalent, such as a 4-hydroxy-2-pyrone.[1] This establishes the characteristic tricyclic core of the Arisugacins.
-
Stereoselective functionalization of the pyran ring: As discussed in the troubleshooting guide, this is a critical and challenging step that dictates the final stereochemistry of the molecule. The most successful approach involves a stereoselective dihydroxylation of the endocyclic olefin.[1]
Q2: Are there any specific protecting groups that are recommended for the hydroxyl groups during the synthesis?
A2: The choice of protecting groups is critical, especially given the oxidative conditions of the dihydroxylation step. Silyl ethers, such as tert-butyldimethylsilyl (TBS) or triethylsilyl (TES), are generally good choices for protecting hydroxyl groups as they are robust and can be selectively removed.[11][12] They are typically stable to the conditions of Sharpless and Upjohn dihydroxylations. It is crucial to select protecting groups that do not interfere with the key transformations and can be removed under mild conditions in the later stages of the synthesis.[13][14]
Q3: What are the expected yields for the key dihydroxylation step?
A3: The yields for the stereoselective dihydroxylation can be quite good, depending on the specific substrate and conditions. For the dihydroxylation of 2H-pyrans fused to 2-pyrones, yields are often in the range of 70-90% with high diastereoselectivity.[1] Refer to the data in Table 1 for specific examples.
Section 3: Quantitative Data Summary
Table 1: Comparison of Stereoselective Dihydroxylation Methods for 2H-Pyrans Fused to 2-Pyrones
| Entry | Dihydroxylation Method | Oxidant/Reagents | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | cis-Dihydroxylation | OsO₄ (cat.), NMO | Acetone/H₂O | Room Temp | 85 | >95:5 |
| 2 | cis-Asymmetric Dihydroxylation | AD-mix-β | t-BuOH/H₂O | 0 | 90 | >95:5 |
| 3 | trans-Dihydroxylation | I₂, Silver Benzoate | Benzene | Reflux | 75 | >90:10 |
Data is representative and compiled from literature on similar substrates. Actual results may vary.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Stereoselective cis-Dihydroxylation (Upjohn Conditions)
-
Preparation: Dissolve the pyranopyrone substrate (1.0 equiv) in a 10:1 mixture of acetone and water.
-
Addition of Reagents: Add N-methylmorpholine N-oxide (NMO) (1.5 equiv) to the solution, followed by a catalytic amount of osmium tetroxide (0.02 equiv) as a 2.5 wt% solution in tert-butanol.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 6-12 hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite. Stir for 30 minutes.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the cis-diol.
Protocol 2: Construction of the Fused Pyranopyrone Core via [3+3] Cycloaddition
-
Iminium Ion Formation: In a flame-dried flask under an inert atmosphere, dissolve the α,β-unsaturated aldehyde (1.0 equiv) in dichloromethane. Add a secondary amine (e.g., pyrrolidine, 1.1 equiv) and stir at room temperature for 30 minutes to form the corresponding iminium ion.
-
Cycloaddition: To this solution, add the 4-hydroxy-2-pyrone derivative (1.2 equiv).
-
Reaction: Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 24 hours.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volume).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to yield the fused pyranopyrone.
Section 5: Visualizations
Caption: Problematic direct epoxidation of the pyranopyrone core.
Caption: Recommended dihydroxylation strategy for Arisugacin synthesis.
Caption: Troubleshooting workflow for pyran ring oxidation.
References
- 1. Stereoselective trans- and cis-dihydroxylations of 2H-pyranyl and dihydropyridinyl heterocycles synthesized from formal [3 + 3]-cycloaddition reactions of alpha,beta-unsaturated iminium ions with 1,3-dicarbonyl equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. Prévost reaction - Wikipedia [en.wikipedia.org]
- 9. Prevost Reaction [organic-chemistry.org]
- 10. chemistnotes.com [chemistnotes.com]
- 11. zmsilane.com [zmsilane.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
how to prevent degradation of Arisugacin H during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of Arisugacin H degradation during storage. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The stability of complex organic molecules like this compound is influenced by several environmental factors. The primary factors that can lead to its degradation include temperature, light, pH, and oxidation.[1][2][3] Exposure to elevated temperatures can accelerate chemical reactions, leading to decomposition.[1] Light, especially UV light, can provide the energy for photolytic degradation.[4] The pH of the storage solution is critical, as both acidic and basic conditions can catalyze hydrolysis of susceptible functional groups.[1] Finally, oxidation, the reaction with oxygen, can also lead to the degradation of the molecule.[2][4]
Q2: What are the recommended general storage conditions for this compound?
For this compound in solution, it is best to prepare fresh solutions for each experiment.[5] If storage of a stock solution is necessary, it should be aliquoted into small, single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for no longer than one month.[5] The vials should be tightly sealed to prevent solvent evaporation and contamination.
Q3: How can I tell if my this compound sample has degraded?
A3: Degradation of this compound may be observable through physical changes such as a change in color or the appearance of precipitate in a solution.[6] However, significant degradation can occur without any visible signs. The most reliable way to assess the purity and integrity of your this compound sample is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).[7][8] These methods can separate and identify the parent compound and any degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in an experiment. | Degradation of this compound stock solution. | Prepare a fresh stock solution from solid material. Perform an analytical check (e.g., HPLC) on the old stock solution to confirm degradation. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. | |
| Appearance of unexpected peaks in HPLC analysis. | Degradation of this compound during storage or sample preparation. | Review storage conditions (temperature, light exposure). Ensure proper handling during sample preparation to minimize exposure to harsh conditions. |
| Contamination of the sample or solvent. | Use high-purity solvents and clean labware. Filter samples before injection. | |
| Change in the physical appearance of the solid compound (e.g., color change). | Exposure to light or air (oxidation). | Store the solid compound in an amber vial, purged with an inert gas like argon or nitrogen, and tightly sealed. |
| Absorption of moisture. | Store the compound in a desiccator, especially if it is hygroscopic. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
This protocol outlines a basic experiment to assess the stability of this compound in a specific solvent and at different temperatures.
Materials:
-
This compound (solid)
-
High-purity solvent (e.g., DMSO, Ethanol)
-
HPLC or LC-MS system
-
Calibrated incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 40°C)
-
Amber glass vials
Methodology:
-
Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into several amber glass vials.
-
Analyze an initial sample (T=0) using a validated HPLC or LC-MS method to determine the initial purity and peak area of this compound.
-
Store the vials at the different selected temperatures.
-
At specified time points (e.g., 24h, 48h, 1 week, 1 month), retrieve a vial from each temperature condition.
-
Allow the vial to equilibrate to room temperature.
-
Analyze the sample by HPLC or LC-MS.
-
Compare the peak area of this compound at each time point to the T=0 sample to determine the percentage of degradation.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are used to identify potential degradation pathways and to develop stability-indicating analytical methods.[9]
Materials:
-
This compound
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
UV lamp (254 nm and 365 nm)
-
HPLC or LC-MS system
Methodology:
-
Acidic Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a set period.
-
Basic Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at room temperature.
-
Oxidative Degradation: Dissolve this compound in a solution containing 3% H₂O₂ and incubate.
-
Photolytic Degradation: Expose a solution of this compound to UV light.
-
At appropriate time points, take samples from each condition, neutralize if necessary, and analyze by HPLC or LC-MS to identify and quantify degradation products.
Visualizations
Caption: Factors leading to the degradation of this compound.
References
- 1. Factors affecting stability of drugs | PPTX [slideshare.net]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. www3.paho.org [www3.paho.org]
- 4. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 5. Stability and Storage | Tocris Bioscience [tocris.com]
- 6. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 7. ijmr.net.in [ijmr.net.in]
- 8. env.go.jp [env.go.jp]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Potency Showdown: Arisugacin A and B Outshine H in Acetylcholinesterase Inhibition
In the landscape of acetylcholinesterase (AChE) inhibitors, a critical area of research for Alzheimer's disease therapeutics, Arisugacin A and B demonstrate potent inhibitory activity, while Arisugacin H shows a marked lack of efficacy. Experimental data reveals that Arisugacin A is a highly potent inhibitor of AChE with an IC50 value of 1 nM.[1] Collectively, Arisugacins A and B have shown potent inhibitory activities against AChE with IC50 values in the range of 1.0 to 25.8 nM.[2] In stark contrast, this compound did not inhibit AChE at concentrations up to 100 µM.[3]
This significant difference in potency underscores the structural nuances that govern the interaction of these compounds with the active site of the acetylcholinesterase enzyme. Arisugacins C and D also exhibit inhibitory activity, with IC50 values of 2.5 µM and 3.5 µM, respectively, further highlighting the diverse range of potencies within this family of compounds.[3]
Comparative Inhibitory Potency (IC50) Against Acetylcholinesterase (AChE)
| Compound | IC50 Value (AChE) | Source |
| Arisugacin A | 1 nM | [1] |
| Arisugacin A and B | 1.0 - 25.8 nM | [2] |
| Arisugacin C | 2.5 µM | [3] |
| Arisugacin D | 3.5 µM | [3] |
| This compound | No inhibition at 100 µM | [3] |
Experimental Determination of AChE Inhibition
The inhibitory activities of the Arisugacin compounds were determined using an in vitro screening method for selective acetylcholinesterase inhibitors. The general principles of this type of assay, often based on the Ellman method, are outlined below.
Protocol: In Vitro Acetylcholinesterase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against acetylcholinesterase.
Principle: The assay measures the activity of AChE by monitoring the hydrolysis of a substrate, typically acetylthiocholine, which produces thiocholine. Thiocholine then reacts with a chromogenic reagent, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at a wavelength of 412 nm. The presence of an AChE inhibitor reduces the rate of this colorimetric reaction.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 7.2-8.0)
-
Test compounds (Arisugacins) at various concentrations
-
Positive control (e.g., Rivastigmine, Galanthamine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: All reagents are prepared in the appropriate phosphate buffer. A stock solution of the test compound is prepared and serially diluted to obtain a range of concentrations.
-
Assay Reaction:
-
In a 96-well microplate, the reaction mixture is prepared by adding the phosphate buffer, DTNB solution, and the AChE enzyme solution.
-
The test compound at a specific concentration is added to the wells. A control well containing the enzyme but no inhibitor is also prepared.
-
The plate is pre-incubated for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, acetylthiocholine iodide, to all wells.
-
Measurement: The absorbance of the wells is measured at 412 nm at regular intervals using a microplate reader to monitor the formation of the yellow product.
-
Data Analysis:
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for determining the IC50 of AChE inhibitors.
References
- 1. (+)-Arisugacin A - Computational evidence of a dual binding site covalent inhibitor of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
Arisugacin H: A Comparative Analysis of Acetylcholinesterase Selectivity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Arisugacin H's selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE), benchmarked against established cholinesterase inhibitors. This analysis is supported by available experimental data and detailed methodologies.
The quest for highly selective acetylcholinesterase (AChE) inhibitors remains a cornerstone of therapeutic strategies for neurodegenerative diseases such as Alzheimer's disease. The Arisugacin family of natural products, derived from Penicillium species, has garnered significant interest for its potent and selective AChE inhibition. This guide focuses on this compound and its comparative standing within this class of compounds and against other known inhibitors.
Comparative Inhibitory Potency and Selectivity
The following table summarizes the available quantitative data on the inhibitory activity of this compound and related compounds against AChE and butyrylcholinesterase (BuChE). For comparative purposes, data for the well-characterized Arisugacins A and B, as well as the clinically used drugs Donepezil, Galantamine, and Rivastigmine, are also included.
| Compound | AChE IC50 | BuChE IC50 | Selectivity Index (BuChE IC50 / AChE IC50) |
| This compound | > 100 µM[1] | Not Reported | Not Applicable |
| Arisugacin A | 1.0 - 25.8 nM[2] | > 2000-fold higher than AChE IC50[2] | > 2000[2] |
| Arisugacin B | 1.0 - 25.8 nM[2] | > 2000-fold higher than AChE IC50[2] | > 2000[2] |
| Arisugacin C | 2.5 µM[1] | Not Reported | Not Reported |
| Arisugacin D | 3.5 µM[1] | Not Reported | Not Reported |
| Donepezil | 5.7 - 11.2 nM | 3,100 - 7,300 nM | ~544 - 652 |
| Galantamine | 445 - 630 nM | 8,700 - 12,000 nM | ~19.5 - 19.0 |
| Rivastigmine | 4.6 - 7.9 nM | 39 - 480 nM | ~8.5 - 60.8 |
Note: IC50 values can vary between studies due to different experimental conditions.
Initial reports from commercial suppliers described this compound as an AChE inhibitor[]. However, experimental data indicates that this compound, along with its counterparts E, F, and G, does not exhibit significant inhibition of AChE at concentrations up to 100 µM[1]. This finding suggests that this compound is not a potent AChE inhibitor, and therefore, its selectivity for AChE over BuChE cannot be established in the same context as its more active congeners, Arisugacin A and B. Arisugacins A and B, in contrast, demonstrate remarkable potency and selectivity for AChE, with over a 2000-fold preference compared to BuChE[2].
Experimental Protocols
The determination of AChE and BuChE inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman.
Ellman's Method for Cholinesterase Inhibition Assay
This assay measures the activity of cholinesterases by quantifying the rate of hydrolysis of a substrate, typically acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE), into thiocholine. The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BuChE) from equine serum or human serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (e.g., this compound) and reference inhibitors
-
96-well microplate reader
Procedure:
-
Preparation of Reagents: All reagents are prepared in the phosphate buffer. A stock solution of the test compound is prepared, typically in a suitable solvent like DMSO, and then diluted to various concentrations in the buffer.
-
Assay Mixture: In a 96-well plate, the following are added in order:
-
Phosphate buffer
-
Test compound solution at various concentrations
-
AChE or BuChE enzyme solution
-
-
Pre-incubation: The plate is incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate (ATCI for AChE or BTCI for BuChE) and DTNB to each well.
-
Measurement: The absorbance is measured kinetically at 412 nm over a specific time period using a microplate reader.
-
Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition for each concentration of the test compound is determined by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing Cholinergic Neurotransmission and Inhibition
The following diagrams illustrate the fundamental signaling pathway of acetylcholine and the mechanism of action of AChE inhibitors, as well as a typical workflow for evaluating their selectivity.
Caption: Cholinergic neurotransmission and the inhibitory action of AChE inhibitors.
Caption: Workflow for determining the selectivity of cholinesterase inhibitors.
References
- 1. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Arisugacin H and Donepezil for Acetylcholinesterase Inhibition
For Immediate Release
[City, State] – [Date] – In the landscape of Alzheimer's disease research, the quest for effective acetylcholinesterase (AChE) inhibitors remains a critical focus. This guide provides a detailed comparative analysis of donepezil, a widely prescribed AChE inhibitor, and Arisugacin H, a natural product from the meroterpenoid class. This comparison, aimed at researchers, scientists, and drug development professionals, synthesizes available experimental data to objectively evaluate their performance as AChE inhibitors.
Executive Summary
Donepezil is a well-established, potent, and reversible inhibitor of acetylcholinesterase. In stark contrast, peer-reviewed scientific literature reports that This compound does not exhibit inhibitory activity against acetylcholinesterase at concentrations up to 100 microMolar[1]. This fundamental difference forms the basis of this comparative analysis. While other members of the Arisugacin family, such as Arisugacins A and B, are potent AChE inhibitors, this compound appears to be an inactive analogue in this specific biological assay.
Comparative Data on Acetylcholinesterase Inhibition
The following table summarizes the available quantitative data for the AChE inhibitory activity of donepezil and various Arisugacins.
| Compound | IC50 Value (AChE Inhibition) | Source Organism/Type |
| Donepezil | 6.7 nM - 10.25 nM | Synthetic |
| Arisugacin A | 1.0 nM - 25.8 nM | Penicillium sp. FO-4259 |
| Arisugacin B | 1.0 nM - 25.8 nM | Penicillium sp. FO-4259 |
| Arisugacin C | 2.5 µM | Penicillium sp. FO-4259-11[1] |
| Arisugacin D | 3.5 µM | Penicillium sp. FO-4259-11[1] |
| This compound | No inhibition at 100 µM | Penicillium sp. FO-4259-11[1] |
Mechanism of Action
Donepezil functions as a specific and reversible inhibitor of acetylcholinesterase, the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, donepezil increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission. This is the principal mechanism by which it alleviates some of the cognitive symptoms associated with Alzheimer's disease.
This compound , based on the available scientific literature, does not inhibit acetylcholinesterase and therefore does not share this mechanism of action with donepezil[1]. The biological activity of this compound, if any, remains to be elucidated through further research.
Signaling Pathways
Donepezil's primary effect is on the cholinergic signaling pathway. By increasing acetylcholine levels, it enhances the activation of both nicotinic and muscarinic acetylcholine receptors, which are crucial for learning and memory processes.
There is no available information on the effect of This compound on the cholinergic or any other signaling pathway.
Experimental Protocols
The determination of acetylcholinesterase inhibitory activity for both donepezil and the Arisugacin compounds is typically performed using the Ellman's method.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To determine the concentration of a compound that inhibits 50% of AChE activity (IC50).
Principle: This colorimetric assay measures the activity of AChE by quantifying the rate of hydrolysis of acetylthiocholine (ATCh) to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.
Materials:
-
Acetylcholinesterase (from electric eel or recombinant)
-
Acetylthiocholine iodide (ATChI), the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (Donepezil, this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of AChE, ATChI, DTNB, and the test compounds in the appropriate buffer or solvent.
-
Assay in 96-well Plate:
-
To each well, add phosphate buffer.
-
Add a solution of the test compound at various concentrations. For the control, add only the solvent.
-
Add the DTNB solution.
-
Add the AChE solution to all wells except for the blank.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).
-
-
Initiation of Reaction: Add the substrate solution (ATChI) to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader to determine the rate of the reaction.
-
Calculation of Inhibition: The percentage of AChE inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Conclusion
This comparative analysis reveals a significant and fundamental difference between donepezil and this compound in their ability to inhibit acetylcholinesterase. Donepezil is a potent inhibitor, a property that underpins its clinical use in the management of Alzheimer's disease. In contrast, the available scientific evidence indicates that this compound is inactive as an AChE inhibitor.
For researchers in drug discovery, this highlights the importance of structure-activity relationships within a chemical family. While the Arisugacin scaffold is present in several potent AChE inhibitors, subtle structural modifications, as seen in this compound, can lead to a complete loss of this specific biological activity. Future research could explore if this compound possesses other, as yet unidentified, biological properties. However, for the purpose of acetylcholinesterase inhibition, donepezil remains a validated and potent agent, while this compound does not appear to be a viable candidate.
References
Comparative Analysis of Arisugacin H and Congeners: A Study in Acetylcholinesterase Inhibition
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the biological activity of Arisugacin H in relation to its structural analogs. While initial interest may lie in the specific activity of this compound, publicly available scientific literature indicates a significant lack of inhibitory activity against acetylcholinesterase (AChE), a key target in Alzheimer's disease research. This guide, therefore, presents a broader comparative study, cross-validating the activities of various Arisugacins to highlight important structure-activity relationships.
This comparative guide delves into the differential acetylcholinesterase (AChE) inhibitory activities of the Arisugacin family of natural products. While Arisugacins A and B are noted for their potent and selective inhibition of AChE, and Arisugacins C and D show moderate activity, this compound has been reported to be inactive against this enzyme.[1][2] This document provides a comparative summary of their activities, detailed experimental protocols for a standard AChE inhibition assay, and visualizations of the relevant biological pathway and experimental workflow.
Comparative Bioactivity of Arisugacins against Acetylcholinesterase
The following table summarizes the reported 50% inhibitory concentrations (IC50) of various Arisugacin compounds against acetylcholinesterase. This data highlights the significant differences in activity within this family of compounds.
| Compound | IC50 against AChE | Source |
| Arisugacin A | 1.0 - 25.8 nM | [3] |
| Arisugacin B | 1.0 - 25.8 nM | [3] |
| Arisugacin C | 2.5 µM | [1][2] |
| Arisugacin D | 3.5 µM | [1][2] |
| Arisugacin E | > 100 µM (inactive) | [1][2] |
| Arisugacin F | > 100 µM (inactive) | [1][2] |
| Arisugacin G | > 100 µM (inactive) | [1][2] |
| This compound | > 100 µM (inactive) | [1][2] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This section details a common spectrophotometric method for assessing the AChE inhibitory activity of compounds like the Arisugacins.
1. Principle: The assay, based on the method developed by Ellman et al., measures the activity of acetylcholinesterase by quantifying the production of thiocholine as the enzyme hydrolyzes acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be detected by measuring the absorbance at 412 nm. The inhibitory activity of a test compound is determined by its ability to reduce the rate of this colorimetric reaction.
2. Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel (or other suitable source)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (e.g., Arisugacins) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
3. Procedure:
-
Prepare stock solutions of AChE, ATCI, DTNB, and test compounds in the appropriate buffers and solvents.
-
In a 96-well microplate, add the following to each well in the specified order:
-
Phosphate buffer
-
Test compound solution at various concentrations (or solvent for control)
-
DTNB solution
-
AChE solution
-
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the ATCI solution to all wells.
-
Immediately measure the absorbance of the wells at 412 nm using a microplate reader. Take kinetic readings every minute for a specified duration (e.g., 10-20 minutes).
4. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of AChE activity, by fitting the data to a suitable dose-response curve.
Visualizing the Scientific Context
The following diagrams illustrate the biological pathway relevant to Arisugacin activity and a typical workflow for screening and validating potential inhibitors.
References
- 1. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11. | Semantic Scholar [semanticscholar.org]
- 3. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Acetylcholinesterase Inhibition by Arisugacin H: A Comparative Analysis with Potent Natural Inhibitors
For Immediate Release
A comprehensive review of available data indicates that Arisugacin H, a meroterpenoid produced by Penicillium sp. FO-4259, does not exhibit inhibitory activity against acetylcholinesterase (AChE) at concentrations up to 100 µM[1][2][3]. This finding positions this compound in stark contrast to its structural analogs, Arisugacin A and B, which are highly potent AChE inhibitors. This guide provides a head-to-head comparison of this compound with other prominent natural AChE inhibitors, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to inform researchers, scientists, and drug development professionals.
Comparative Analysis of AChE Inhibitory Activity
The inhibitory potential of various natural compounds against AChE is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. As detailed in the table below, Arisugacin A demonstrates exceptionally potent inhibition in the nanomolar range, while this compound shows no activity at a significantly higher concentration. This highlights a critical structure-activity relationship within the arisugacin family.
| Compound | Source Organism/Class | AChE IC50 Value |
| This compound | Penicillium sp. FO-4259 | > 100 µM [1][2][3] |
| Arisugacin A | Penicillium sp. FO-4259 | 1.0 nM[4][5] |
| Arisugacin B | Penicillium sp. FO-4259 | ~25.8 nM[4][6] |
| Arisugacin C | Penicillium sp. FO-4259 | 2.5 µM[1][2] |
| Arisugacin D | Penicillium sp. FO-4259 | 3.5 µM[1][2] |
| Galanthamine | Amaryllidaceae family plants | ~0.5 µM[7] |
| Huperzine A | Huperzia serrata | ~0.8 µM[7] |
| Decursinol | Angelica gigas | 0.28 µM[8] |
| Dihydroberberine | Ranunculaceae family plants | 1.18 µM[9] |
| Haloxysterol B | Haloxylon recurvum | 0.89 µM[7] |
Experimental Protocol for Acetylcholinesterase Inhibition Assay
The determination of AChE inhibitory activity is commonly performed using a spectrophotometric method based on the Ellman's reagent. The following protocol outlines a typical procedure for assessing the IC50 values of natural compounds.
Objective: To determine the concentration of a test compound required to inhibit 50% of AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel (or other suitable source)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (e.g., this compound, other natural inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Galanthamine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare stock solutions of ATCI and DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the positive control to various concentrations.
-
-
Assay in 96-Well Plate:
-
To each well, add 20 µL of the test compound solution (or solvent for control).
-
Add 140 µL of phosphate buffer and 10 µL of the AChE solution.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15 minutes).
-
Add 10 µL of DTNB solution to each well.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the ATCI substrate solution to each well.
-
Immediately measure the absorbance at a specific wavelength (typically 405-412 nm) at regular intervals for a set duration (e.g., 5-10 minutes) using a microplate reader. The rate of change in absorbance is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of AChE inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Activity of control - Activity of test) / Activity of control] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Visualizing the Concepts
To further elucidate the processes involved, the following diagrams illustrate the general mechanism of AChE inhibition and a typical experimental workflow.
Conclusion
The available scientific literature indicates that this compound is not an inhibitor of acetylcholinesterase. This stands in stark contrast to its structural relatives, particularly Arisugacin A, which is a highly potent inhibitor. This significant difference in activity underscores the fine structural determinants required for effective binding and inhibition of AChE. For researchers in the field of neurodegenerative disease and drug discovery, the arisugacin family of compounds serves as an excellent case study for understanding the structure-activity relationships of natural product inhibitors. Future research may focus on elucidating the specific structural features of this compound that prevent its interaction with the active site of AChE, which could provide valuable insights for the rational design of novel therapeutics.
References
- 1. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11. | Semantic Scholar [semanticscholar.org]
- 3. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 PMID: 10724008 | MedChemExpress [medchemexpress.eu]
- 4. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (+)-Arisugacin A - Computational evidence of a dual binding site covalent inhibitor of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Natural AChE Inhibitors from Plants and their Contribution to Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Naturally Occurring Acetylcholinesterase Inhibitors and Their Potential Use for Alzheimer's Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Arisugacin H: A Comparative Guide to its Potential Neuroprotective Effects in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative neuroprotective effects of Arisugacin H in primary neurons. Due to the limited availability of direct experimental data on this compound, this document extrapolates its potential mechanisms and efficacy based on its structural similarity to other Arisugacin compounds and the known neuroprotective actions of acetylcholinesterase (AChE) inhibitors. The information presented for this compound is therefore hypothetical and intended to serve as a framework for future experimental validation. To provide a comprehensive benchmark, this compound is compared with three well-characterized neuroprotective agents: Donepezil, Protocatechuic Acid, and Edaravone.
Comparative Analysis of Neuroprotective Agents
The following table summarizes the key characteristics and neuroprotective effects of this compound (hypothetical) and the selected alternative agents.
| Feature | This compound (Hypothetical) | Donepezil | Protocatechuic Acid (PCA) | Edaravone |
| Primary Mechanism | Acetylcholinesterase (AChE) Inhibition | Acetylcholinesterase (AChE) Inhibition | Antioxidant, Anti-inflammatory | Free Radical Scavenger |
| Reported Neuroprotective Effects in Primary Neurons | Attenuation of glutamate-induced excitotoxicity and oxidative stress. | Protects against glutamate excitotoxicity, Aβ-induced toxicity, and oxygen-glucose deprivation.[1][2][3] | Mitigates oxidative stress-induced neuronal death.[4][5] | Protects against ketamine-induced apoptosis and oxidative stress.[6] |
| Signaling Pathway Involvement | PI3K/Akt, MAPK | nAChR-PI3K-Akt, MAPK, PKC.[7][8][9] | - | PI3K/Akt.[6] |
| Effective Concentration Range (in vitro) | Not Determined | 0.1 - 10 µM[3] | 30 mg/kg (in vivo)[10] | 500 µmol/L[11] |
| Cellular Model | Primary Cortical Neurons | Primary Rat Cortical Neurons[7] | Primary Cerebellar Granule Neurons | Primary-cultured Rat Cortical Neurons[6] |
Experimental Protocols
Primary Cortical Neuron Culture
A standardized protocol for establishing primary cortical neuron cultures is crucial for the reproducibility of neuroprotection assays.
-
Tissue Source: Embryonic day 18 (E18) Sprague-Dawley rat cortices.
-
Dissociation: Tissues are enzymatically dissociated using a gentle protease formulation (e.g., papain) followed by mechanical trituration.
-
Plating: Dissociated cells are plated on poly-D-lysine-coated multi-well plates or coverslips at a density of 1.5 x 10^5 cells/cm².
-
Culture Medium: Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.
-
Maintenance: Cultures are maintained in a humidified incubator at 37°C with 5% CO2. Half of the medium is replaced every 3-4 days.
Neuroprotection Assay (Glutamate Excitotoxicity Model)
This assay evaluates the ability of a compound to protect neurons from glutamate-induced cell death.
-
Cell Treatment: On day in vitro (DIV) 7, primary cortical neurons are pre-treated with varying concentrations of the test compound (e.g., this compound, Donepezil) for 24 hours.
-
Induction of Excitotoxicity: Following pre-treatment, neurons are exposed to 100 µM glutamate for 24 hours.
-
Assessment of Cell Viability:
-
LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium is measured as an indicator of cytotoxicity.
-
MTT Assay: The reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to formazan is quantified to assess cell viability.
-
Immunocytochemistry: Cells are fixed and stained with neuronal markers (e.g., MAP2) and a nuclear stain (e.g., DAPI) to visualize and quantify neuronal survival.
-
Western Blot Analysis of Signaling Pathways
This method is used to determine the molecular mechanisms underlying the neuroprotective effects.
-
Protein Extraction: Following treatment, cells are lysed to extract total protein.
-
SDS-PAGE and Western Blotting: Protein samples are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key signaling proteins (e.g., phosphorylated Akt, total Akt, Bcl-2, Bax).
-
Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanisms
The following diagrams illustrate the hypothetical signaling pathway for this compound and a general workflow for assessing neuroprotective effects.
Caption: Hypothetical signaling pathway of this compound's neuroprotective effects.
Caption: General experimental workflow for neuroprotection assays.
Conclusion
While direct experimental evidence is pending, the hypothetical neuroprotective profile of this compound, based on its classification as an acetylcholinesterase inhibitor, suggests its potential to mitigate neuronal damage through mechanisms involving the PI3K/Akt and MAPK signaling pathways. Comparative analysis with established neuroprotective agents like Donepezil, Protocatechuic Acid, and Edaravone highlights the diverse strategies available for neuroprotection. Further in vitro studies utilizing primary neuronal cultures are imperative to validate the neuroprotective efficacy of this compound and elucidate its precise mechanisms of action. The experimental protocols and workflows outlined in this guide provide a robust framework for conducting such investigations.
References
- 1. Neuroprotection by donepezil against glutamate excitotoxicity involves stimulation of α7 nicotinic receptors and internalization of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective Effects of Protocatechuic Acid on Seizure-Induced Neuronal Death [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Edaravone protects primary-cultured rat cortical neurons from ketamine-induced apoptosis via reducing oxidative stress and activating PI3K/Akt signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of neuroprotection by donepezil pretreatment in rat cortical neurons chronically treated with donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Neuroprotective effects of donepezil against Aβ25-35-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. [The study of the protective effect and its mechanism of Edaravone to neurons with hydrogen peroxide stimulated] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis of Cholinesterase Inhibitors: Arisugacin H in Context
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo efficacy of Arisugacin H against established cholinesterase inhibitors: Donepezil, Rivastigmine, and Galantamine. Due to a lack of available in vivo data for this compound, this guide will utilize data for Arisugacin A, a structurally related and potent acetylcholinesterase inhibitor from the same class, as a proxy to facilitate a meaningful comparison. This substitution is made to provide a preliminary assessment based on the available scientific literature.
The management of cognitive decline in neurodegenerative disorders such as Alzheimer's disease heavily relies on the symptomatic relief provided by cholinesterase inhibitors. These agents act by increasing the levels of acetylcholine, a key neurotransmitter, in the brain. This guide delves into the in vivo performance of Arisugacin A (as a representative of the Arisugacin class) and compares it with the widely prescribed cholinesterase inhibitors Donepezil, Rivastigmine, and Galantamine, supported by experimental data from various animal models.
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of the selected cholinesterase inhibitors in preclinical models of cognitive impairment.
Table 1: In Vivo Efficacy in Scopolamine-Induced Amnesia Models
| Compound | Animal Model | Dosing (mg/kg) | Administration Route | Key Findings |
| Arisugacin A | Data not available | - | - | Potent in vitro AChE inhibitor (IC50 ~1 nM)[1] |
| Donepezil | Mouse | 3 | Oral | Significantly prevented the progression of scopolamine-induced memory impairment in the Y-maze test. |
| Rivastigmine | Rat | 0.5 - 2.5 | Not specified | Antagonized deficits in working and reference memory in the Morris water maze. |
| Galantamine | Rat | 3 | Not specified | Ameliorated cognitive deficits in a passive avoidance task. |
Table 2: In Vivo Efficacy in Transgenic Alzheimer's Disease Models
| Compound | Animal Model | Dosing (mg/kg/day) | Administration Route | Key Findings |
| Arisugacin A | Data not available | - | - | - |
| Donepezil | Tg2576 Mouse | 4 | Oral (in drinking water) | Long-term administration significantly reduced brain tissue soluble Aβ1-40 and Aβ1-42, as well as Aβ plaque number and burden. |
| Rivastigmine | Data not available | - | - | - |
| Galantamine | APP/PS1 Mouse | Not specified | Not specified | Showed neuroprotective effects and improved cognitive performance. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation.
Scopolamine-Induced Amnesia Model
This model is widely used to induce a transient cholinergic deficit, mimicking some aspects of cognitive impairment in Alzheimer's disease.
-
Animals: Typically, adult male Wistar rats or Swiss albino mice are used.
-
Induction of Amnesia: Scopolamine hydrobromide (0.5-1 mg/kg) is administered intraperitoneally (i.p.) 30 minutes before the behavioral test to induce a temporary cognitive deficit.
-
Treatment: The cholinesterase inhibitor or vehicle is administered at a specified time before the scopolamine injection, depending on the pharmacokinetic profile of the drug.
-
Behavioral Assessment: Cognitive function is assessed using various behavioral paradigms, such as the Morris water maze or passive avoidance test.
Morris Water Maze (MWM)
The MWM is a widely accepted test to evaluate spatial learning and memory.
-
Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water is used. An escape platform is hidden just below the water surface in one of the quadrants.
-
Acquisition Phase: Animals are trained over several days to find the hidden platform using distal visual cues in the room. The time taken to find the platform (escape latency) and the path length are recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
Passive Avoidance Test
This test assesses fear-motivated learning and memory.
-
Apparatus: A two-compartment box with a light and a dark chamber, connected by a door. The floor of the dark chamber is equipped with an electric grid.
-
Acquisition Trial: The animal is placed in the light compartment. When it enters the dark compartment (which rodents naturally prefer), the door closes, and a mild foot shock is delivered.
-
Retention Trial: After a specified period (e.g., 24 hours), the animal is placed back in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological mechanisms and experimental processes are provided below using Graphviz.
Caption: Cholinergic signaling pathway and the action of cholinesterase inhibitors.
Caption: General experimental workflow for in vivo assessment of cholinesterase inhibitors.
Discussion
The available data highlights the established in vivo efficacy of Donepezil, Rivastigmine, and Galantamine in various preclinical models of cognitive impairment. These compounds have been shown to ameliorate memory deficits and, in the case of Donepezil, impact the underlying pathology in a transgenic mouse model of Alzheimer's disease.
While direct in vivo efficacy data for this compound is not available, the potent in vitro acetylcholinesterase inhibitory activity of Arisugacin A suggests that this class of compounds holds significant promise.[1] Arisugacin A's high selectivity for acetylcholinesterase over butyrylcholinesterase is a desirable characteristic that may translate to a more targeted therapeutic effect with potentially fewer side effects.[1] A computational study has suggested that Arisugacin A may act as a dual binding site covalent inhibitor of AChE, which could lead to a unique and long-lasting therapeutic effect.
Further in vivo studies are imperative to fully elucidate the therapeutic potential of the Arisugacin family of compounds. Future research should focus on evaluating the efficacy of this compound and its analogues in established animal models of cognitive decline, directly comparing their performance against standard-of-care cholinesterase inhibitors. Such studies will be crucial in determining their potential as next-generation therapies for neurodegenerative diseases.
References
Independent Verification of Arisugacin H's Binding Mode to Acetylcholinesterase: A Comparative Guide
For researchers, scientists, and drug development professionals, the independent verification of a ligand's binding mode to its target protein is a critical step in drug discovery and development. This guide provides a comparative framework for understanding the binding of Arisugacin H to acetylcholinesterase (AChE), a key enzyme in neurodegenerative diseases. While direct experimental verification of this compound's binding mode is not extensively documented in publicly available literature, this guide outlines the established experimental protocols and computational approaches used for potent analogues like Arisugacin A. This allows for a comparative analysis and provides a roadmap for the independent verification of this compound.
Executive Summary
This compound belongs to a family of meroterpenoid compounds, the Arisugacins, isolated from Penicillium sp. FO-4259. While some members of this family, notably Arisugacin A, are highly potent inhibitors of AChE, this compound has demonstrated significantly weaker to no inhibitory activity. Computational models of Arisugacin A suggest a dual binding mode, engaging with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. Independent experimental verification of this binding hypothesis for Arisugacin A has been supported by X-ray crystallography of the closely related compound, Territrem B, bound to human AChE. This guide details the methodologies that can be employed to independently verify the binding mode of this compound and compares its inhibitory potential with its more potent counterparts.
Comparative Inhibitory Activity of Arisugacin Analogues
The inhibitory potency of Arisugacin analogues against AChE varies significantly, highlighting a distinct structure-activity relationship (SAR). The following table summarizes the reported 50% inhibitory concentrations (IC50) for various Arisugacins.
| Compound | IC50 against AChE | Reference |
| Arisugacin A | 1.0 nM | [1] |
| Arisugacin B | 25.8 nM | [2] |
| Arisugacin C | 2.5 µM | [3] |
| Arisugacin D | 3.5 µM | [3] |
| Arisugacin E | > 100 µM | [3] |
| Arisugacin F | > 100 µM | [3] |
| Arisugacin G | > 100 µM | [3] |
| This compound | > 100 µM | [3] |
This data indicates that this compound is not a significant inhibitor of AChE at concentrations up to 100 µM. This lack of potency likely explains the absence of detailed binding mode studies for this specific analogue.
Proposed Experimental Workflow for Binding Mode Verification
To independently verify the binding mode of this compound to AChE, a multi-faceted approach employing several biophysical and structural biology techniques is recommended. The following diagram illustrates a logical workflow for such an investigation.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments proposed in the workflow. These are based on established methods for studying AChE-inhibitor interactions.
Isothermal Titration Calorimetry (ITC)
ITC measures the heat change upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.
-
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the this compound-AChE interaction.
-
Instrumentation: An isothermal titration calorimeter.
-
Methodology:
-
Sample Preparation:
-
Recombinant human AChE is dialyzed extensively against the experimental buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 0.1% BSA as a stabilizing agent).[4]
-
This compound is dissolved in the final dialysis buffer to minimize heat of dilution effects. A typical starting concentration for the ligand in the syringe is 10-20 times the expected Kd, and the protein concentration in the cell is typically 10-fold lower than the ligand concentration.
-
-
Titration:
-
The sample cell is filled with the AChE solution (e.g., 20 µM).
-
The injection syringe is filled with the this compound solution (e.g., 200 µM).
-
A series of small injections (e.g., 2-10 µL) of the this compound solution are made into the AChE solution at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
The heat released or absorbed after each injection is measured.
-
The resulting titration curve is fitted to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters.
-
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data on association and dissociation.
-
Objective: To determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) for the this compound-AChE interaction.
-
Instrumentation: A surface plasmon resonance instrument (e.g., Biacore).
-
Methodology:
-
Sensor Chip Preparation:
-
AChE is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.
-
-
Interaction Analysis:
-
A series of concentrations of this compound (the analyte) are flowed over the sensor chip surface.
-
The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is monitored in real-time.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are fitted to a kinetic model (e.g., 1:1 Langmuir binding model) to determine ka and kd. The KD is calculated as kd/ka.
-
-
X-ray Crystallography
X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-ligand complex, offering direct visualization of the binding mode.
-
Objective: To determine the atomic-level structure of this compound in complex with AChE.
-
Methodology:
-
Crystallization:
-
Highly pure AChE is crystallized, often in the presence of the ligand. Alternatively, crystals of apo-AChE can be soaked in a solution containing this compound. Common precipitants include polyethylene glycols (PEGs) or ammonium sulfate.[5]
-
-
Data Collection:
-
The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is collected.
-
-
Structure Determination and Refinement:
-
The diffraction data is processed to generate an electron density map.
-
A model of the AChE-Arisugacin H complex is built into the electron density map and refined to yield the final structure.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide information on the binding site and the conformational changes of both the protein and the ligand in solution.
-
Objective: To identify the amino acid residues of AChE involved in the interaction with this compound and to determine the solution conformation of the bound ligand.
-
Methodology:
-
Sample Preparation:
-
Uniformly ¹⁵N-labeled AChE is required for protein-observed NMR experiments.
-
-
Chemical Shift Perturbation (CSP) Mapping:
-
A 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled AChE is recorded in the absence of this compound.
-
This compound is then titrated into the protein sample, and a series of ¹H-¹⁵N HSQC spectra are recorded.
-
Changes in the chemical shifts of the backbone amide protons and nitrogens are monitored. Residues with significant chemical shift perturbations are likely part of or near the binding site.
-
-
Saturation Transfer Difference (STD) NMR:
-
This ligand-observed experiment can identify which protons of this compound are in close proximity to the protein.
-
-
Signaling Pathways and Logical Relationships
The interaction of an inhibitor with AChE directly impacts cholinergic signaling by preventing the breakdown of the neurotransmitter acetylcholine (ACh). The following diagram illustrates this fundamental pathway.
Conclusion
The independent verification of this compound's binding mode to AChE presents a valuable case study in structure-activity relationships. Given its low inhibitory potency compared to analogues like Arisugacin A, it is hypothesized that this compound lacks the key structural features necessary for a high-affinity interaction with the dual binding sites of AChE. The experimental workflows and protocols detailed in this guide provide a comprehensive framework for testing this hypothesis. By employing a combination of thermodynamic, kinetic, and high-resolution structural techniques, researchers can definitively characterize the interaction, or lack thereof, between this compound and AChE. This information is crucial for guiding the design of more potent and selective AChE inhibitors for therapeutic applications.
References
- 1. (+)-Arisugacin A - Computational evidence of a dual binding site covalent inhibitor of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The impact of crystallization conditions on structure‐based drug design: A case study on the methylene blue/acetylcholinesterase complex - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Structure-Activity Relationship of Arisugacin H Derivatives as Acetylcholinesterase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Arisugacin H and its derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme critically implicated in the pathology of Alzheimer's disease. The structure-activity relationships (SAR) of these natural products are evaluated and benchmarked against established AChE inhibitors. All quantitative data are presented in tabular format for clear comparison, and detailed experimental protocols for the cited assays are provided.
Comparative Inhibitory Activity
The Arisugacin family of natural products, isolated from Penicillium sp. FO-4259, has demonstrated potent and selective inhibitory activity against acetylcholinesterase.[1] Notably, Arisugacins A and B exhibit IC50 values in the nanomolar range, positioning them as highly effective inhibitors.[1] In contrast, derivatives such as Arisugacins C and D show significantly reduced, yet still present, inhibitory action. A crucial aspect of the SAR for this class of compounds is the complete loss of activity at a concentration of 100 µM for Arisugacins E, F, G, and H, indicating that specific structural modifications are critical for potent enzyme inhibition.[2][3]
To provide a broader context for the potency of Arisugacin derivatives, their inhibitory activities are compared with those of well-established, clinically used AChE inhibitors such as Donepezil, Tacrine, and Rivastigmine.
| Compound | IC50 (AChE) | Selectivity (AChE vs. BuChE) | Reference Compound(s) |
| Arisugacin A | 1.0 nM | > 18,000-fold | |
| Arisugacin B | ~25.8 nM | > 2,000-fold | |
| Arisugacin C | 2.5 µM | Not Reported | |
| Arisugacin D | 3.5 µM | Not Reported | |
| Arisugacin E, F, G, H | No inhibition at 100 µM | Not Applicable | |
| Donepezil | 6.7 nM | ~1100-fold | [4][5] |
| Tacrine | 77 nM | ~0.90-fold (non-selective) | [4][5] |
| Rivastigmine | 4.3 nM | ~7.2-fold | [4][5] |
Key Structure-Activity Relationship Insights
The available data on Arisugacin derivatives allows for the formulation of key structure-activity relationships. A computational docking study of (+)-Arisugacin A suggests it acts as a dual binding site covalent inhibitor of AChE.[6] The structural integrity of the α-pyrone D-ring has been identified as a critical feature for the anti-cholinesterase activity of territrem B, a structurally related compound, with its reductive ring-opening leading to a complete loss of activity.[6] While specific data for this compound is limited to its inactivity at high concentrations, the comparative data from other derivatives underscores the high sensitivity of the AChE inhibitory activity to structural modifications of the Arisugacin scaffold.
Figure 1. Workflow for Structure-Activity Relationship (SAR) Evaluation.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of the Arisugacin derivatives and comparative compounds against acetylcholinesterase is determined using a spectrophotometric method developed by Ellman et al. This assay measures the activity of AChE by monitoring the production of thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (Arisugacin derivatives, Donepezil, etc.)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0), 10 µL of the test compound solution at various concentrations, and 10 µL of AChE solution (1 U/mL).[7]
-
Pre-incubation: The plate is incubated for 15 minutes at 37°C.
-
Addition of DTNB: Following incubation, add 10 µL of 10 mM DTNB to the reaction mixture.[7]
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of 10 µL of 14 mM acetylthiocholine iodide.[7]
-
Absorbance Measurement: The absorbance is measured immediately at 412 nm using a microplate reader and monitored for a set period (e.g., 10 minutes).[7]
-
Control and Blank: A control well containing the solvent used to dissolve the test compounds (in place of the test compound) and a blank well (containing buffer instead of the enzyme solution) are included in each assay.
-
Calculation of Inhibition: The percentage of AChE inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Figure 2. Inhibition of Acetylcholinesterase in the Synaptic Cleft.
Conclusion
The Arisugacin family of compounds presents a promising scaffold for the development of novel acetylcholinesterase inhibitors. The high potency and selectivity of Arisugacin A highlight the potential of this chemical class. The dramatic loss of activity observed in this compound and other derivatives underscores the stringent structural requirements for effective inhibition of AChE. Further investigation into the synthesis and biological evaluation of additional this compound derivatives is warranted to fully elucidate the structure-activity relationships and to optimize the therapeutic potential of this natural product family. The detailed experimental protocols provided herein offer a standardized methodology for such future investigations.
References
- 1. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 PMID: 10724008 | MedChemExpress [medchemexpress.eu]
- 4. Portico [access.portico.org]
- 5. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (+)-Arisugacin A - Computational evidence of a dual binding site covalent inhibitor of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Arisugacin H
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent, biologically active compounds like Arisugacin H are paramount to ensuring a secure laboratory environment. As an acetylcholinesterase (AChE) inhibitor derived from Penicillium sp. FO-4260, this compound requires meticulous disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to be aware of the primary hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as a flammable liquid. Therefore, it must be kept away from heat, sparks, open flames, and hot surfaces.[1] Smoking is strictly prohibited in areas where this compound is handled or stored.[1]
Personal Protective Equipment (PPE): To ensure personal safety, the following PPE must be worn when handling this compound:
-
Protective gloves: Chemically resistant gloves are mandatory.
-
Protective clothing: A lab coat or other protective garments should be worn.
-
Eye protection: Safety glasses or goggles are essential.
-
Face protection: A face shield may be necessary depending on the scale of the operation.[1]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[2]
Spill Management Protocol
In the event of a spill, immediate action is necessary to contain and clean the affected area.
Minor Spills:
-
Evacuate and Ventilate: Ensure the immediate area is clear of personnel and increase ventilation.
-
Containment: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Major Spills: For large spills, evacuate the laboratory immediately and follow your institution's emergency procedures for hazardous material incidents.
Step-by-Step Disposal Procedure
The recommended disposal method for this compound is through an approved waste disposal plant.[1] Direct disposal into drains or regular trash is strictly prohibited. The following steps outline the process for preparing this compound for collection by a certified hazardous waste management service.
1. Waste Segregation and Collection:
-
All waste containing this compound, including unused product, contaminated solutions, and disposable labware (e.g., pipette tips, vials), must be collected in a dedicated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with flammable organic compounds and have a secure, tight-fitting lid.
2. Container Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its flammable nature. Include any other known hazard warnings.
3. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from sources of ignition.[1]
-
Ensure the storage area is secure and accessible only to authorized personnel.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the waste management service with a complete and accurate description of the waste, including its chemical composition and any known hazards.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes its key hazard information, which informs the disposal protocol.
| Property | Data/Classification | Reference |
| Physical State | Liquid | [1] |
| Flammability | Flammable Liquid (Category 3) | [1] |
| Primary Hazard | Flammable liquid and vapor | [1] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant | [1] |
Experimental Protocols
As no specific chemical neutralization protocols for this compound are publicly available, the standard protocol for the disposal of flammable and biologically active organic compounds, as outlined above, should be strictly followed. Adherence to your institution's specific guidelines for hazardous waste management is mandatory.
This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
Essential Safety and Logistical Information for Handling Arisugacin H
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of Arisugacin H. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on available data for the Arisugacin family of compounds, general principles for handling bioactive small molecules, and specific findings on the activity of this compound.
Disclaimer: The following information is intended as a guide and should be supplemented by a thorough risk assessment conducted by qualified personnel within your institution. Always adhere to your local and institutional safety regulations.
Hazard Identification and Risk Assessment
This compound is a member of the Arisugacin family of meroterpenoids, some of which are potent acetylcholinesterase (AChE) inhibitors.[1] Acetylcholinesterase inhibitors can cause a range of cholinergic effects if exposure occurs. However, research indicates that this compound itself did not inhibit acetylcholinesterase at concentrations up to 100 microM in one study.[2] This suggests that this compound has a significantly lower acute toxicity risk compared to its more potent analogs like Arisugacin A and B.
Despite its apparent low activity as an AChE inhibitor, this compound should be handled with caution as a research chemical with potentially unknown biological activities and long-term effects.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure during the handling of this compound. The following table summarizes the recommended PPE.
| Body Part | Protection | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently and immediately if contaminated. |
| Eyes | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Body | Laboratory coat | A fully buttoned lab coat should be worn to protect skin and clothing. |
| Respiratory | Not generally required for small quantities | For procedures that may generate aerosols or dust, a NIOSH-approved respirator may be necessary based on a risk assessment. |
Operational Plan: Handling Procedures
Adherence to a strict operational plan will ensure the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The container should be clearly labeled with the compound name and any known hazards.
Weighing and Solution Preparation
-
All weighing and solution preparation should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize the risk of inhalation or contamination.
-
Use dedicated spatulas and weighing boats.
-
Clean the balance and surrounding area thoroughly after each use.
Experimental Use
-
Handle all solutions of this compound within a fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Keep containers closed when not in use.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., weighing boats, gloves, paper towels) in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.
-
Disposal Method: All waste must be disposed of through your institution's hazardous waste management program, following all local, state, and federal regulations.
Emergency Procedures
Spills
-
Small Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Wear appropriate PPE. Place the absorbed material into a sealed, labeled hazardous waste container. Clean the spill area with a suitable solvent (e.g., ethanol, methanol) followed by soap and water.
-
Large Spills: Evacuate the area and contact your institution's emergency response team.
Exposure
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Quantitative Data Summary
The following table summarizes the available biological data for this compound and its more potent analogs.
| Compound | Target | IC₅₀ | Reference |
| This compound | Acetylcholinesterase (AChE) | > 100 µM | [2] |
| Arisugacin A | Acetylcholinesterase (AChE) | 1.0 nM | [1] |
| Arisugacin B | Acetylcholinesterase (AChE) | 25.8 nM | [1] |
Experimental Workflow
The following diagram illustrates a general workflow for handling a chemical compound in a laboratory setting.
Caption: General workflow for handling chemical compounds.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
